(S)-Navlimetostat
Description
Structure
3D Structure
Properties
CAS No. |
2630904-44-6 |
|---|---|
Molecular Formula |
C23H18ClFN6O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-1-methylpyrazol-5-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C23H18ClFN6O2/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32) |
InChI Key |
BZKIOORWZAXIBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The deletion of the methylthioadenosine phosphorylase (MTAP) gene is a frequent event in human cancers, occurring in approximately 10-15% of all cases, and is associated with a poor prognosis.[1] This genetic alteration creates a unique metabolic vulnerability that can be exploited for therapeutic intervention. (S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) is a first-in-class, orally bioavailable small molecule inhibitor that leverages this vulnerability by selectively targeting the protein arginine methyltransferase 5 (PRMT5) in the context of an MTAP-deleted cellular environment. This guide provides a detailed overview of the mechanism of action, preclinical evidence, and key experimental methodologies used to characterize this compound.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy of this compound is rooted in the concept of synthetic lethality. In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). However, in cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates to high intracellular concentrations.
This accumulation of MTA is a key event that creates the therapeutic window for this compound. MTA is a weak endogenous inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[2] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells makes them exquisitely dependent on the remaining PRMT5 activity for survival.[1]
This compound is a potent and selective inhibitor of the PRMT5-MTA complex.[3] It exhibits MTA-cooperative binding, meaning it preferentially binds to and stabilizes the inactive conformation of PRMT5 when MTA is also bound. This leads to a profound and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, where MTA levels are high, while having a minimal effect on normal, MTAP-proficient cells with low MTA levels. The inhibition of PRMT5 in these vulnerable cancer cells disrupts critical cellular processes, including spliceosome function, cell cycle progression, and the DNA damage response, ultimately leading to cell death.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective, orally bioavailable small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. It represents a novel therapeutic strategy for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion leads to the accumulation of MTA, which forms a complex with PRMT5. This compound selectively binds to and inhibits this PRMT5-MTA complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development efforts.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule. Its structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-1-methylpyrazol-5-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
| Synonyms | MRTX-1719, (S)-MRTX-1719, BMS-986504 |
| CAS Number | 2630904-44-6 |
| Molecular Formula | C₂₃H₁₈ClFN₆O₂ |
| Molecular Weight | 464.89 g/mol |
| SMILES | CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N |
| InChI Key | BZKIOORWZAXIBA-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively published in publicly available literature. However, some properties can be inferred from available information and computational predictions.
| Property | Value/Information |
| Solubility | Soluble in DMSO (93 mg/mL)[1]. Aqueous solubility is not reported. |
| pKa | Not experimentally determined in available literature. |
| LogP | Not experimentally determined in available literature. |
Further experimental determination of these properties is crucial for a complete understanding of the compound's biopharmaceutical characteristics.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through a mechanism of synthetic lethality that is dependent on the genetic status of the MTAP gene.
In approximately 15% of cancers, the tumor suppressor gene CDKN2A is deleted, and due to its close proximity on chromosome 9p21, the MTAP gene is frequently co-deleted. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates to high levels.
This accumulation of MTA leads to the formation of a stable complex with Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in regulating various cellular processes, including RNA splicing, gene transcription, and DNA damage repair. The formation of the PRMT5-MTA complex partially inhibits the enzymatic activity of PRMT5.
This compound is designed to be an MTA-cooperative inhibitor. It selectively binds to the PRMT5-MTA complex, further inhibiting its residual methyltransferase activity. This potent and selective inhibition in MTAP-deleted cells leads to a significant reduction in the symmetric dimethylation of key PRMT5 substrates. A critical consequence of this is the disruption of spliceosome function, leading to intron retention and aberrant splicing of numerous transcripts essential for cell survival. This ultimately triggers cell cycle arrest and apoptosis in the cancer cells, while having a minimal effect on normal cells with functional MTAP, where MTA levels are low.
References
A Technical Guide for Researchers and Drug Development Professionals
(S)-Navlimetostat, also known as MRTX1719 or BMS-986504, is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)/methylthioadenosine (MTA) complex.[1][2][3] This investigational agent represents a novel approach in precision oncology, specifically targeting cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing the underlying biochemistry, relevant experimental data, and the protocols for key assays used in its characterization.
The PRMT5/MTA Complex: A Synthetic Lethal Target
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates.[5] This post-translational modification plays a crucial role in numerous cellular processes, including RNA splicing, transcription, and signal transduction. PRMT5 functions in a complex with a cofactor, methylosome protein 50 (MEP50).[5][6]
In a significant subset of cancers, estimated to be around 10-15%, the gene encoding for MTAP is homozygously deleted.[7][8] MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of MTA, a natural byproduct of polyamine synthesis.[9] Deletion of MTAP leads to the intracellular accumulation of MTA.[9]
This accumulation of MTA creates a unique therapeutic window. MTA is a weak endogenous inhibitor of PRMT5, creating a state of partial PRMT5 inhibition in MTAP-deleted cancer cells.[9] This renders these cells exquisitely dependent on the remaining PRMT5 activity for survival, a phenomenon known as synthetic lethality. This compound was designed to exploit this vulnerability by specifically and potently inhibiting the PRMT5/MTA complex, leading to a profound and selective anti-tumor effect in MTAP-deleted cancers while sparing normal tissues where MTA levels are low.[4][5]
Mechanism of Action: MTA-Cooperative Inhibition
This compound is an MTA-cooperative inhibitor.[5] This means it preferentially binds to the PRMT5 enzyme when it is already in complex with MTA.[5] X-ray crystallography studies have elucidated the structural basis for this cooperativity, revealing that this compound binds to a pocket created by the PRMT5-MTA interface.[5][10] This selective binding stabilizes the inactive PRMT5/MTA complex, effectively shutting down the residual methyltransferase activity crucial for the survival of MTAP-deleted cancer cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Conditions |
| IC50 (PRMT5/MTA complex) | 3.6 nM[2][11] | Biochemical assay with MTA[2] |
| IC50 (PRMT5 alone) | 20.5 nM[2][11] | Biochemical assay without MTA[2] |
| Binding Affinity (KD) to PRMT5/MTA complex | 0.14 pM[2][11] |
Table 2: Cellular Activity of this compound in Isogenic Cell Lines
| Cell Line | MTAP Status | IC50 (SDMA Inhibition) | IC50 (Cell Viability) |
| HCT116 | Wild-Type | 653 nM[3] | 890 nM[2][3][11] |
| HCT116 | MTAP-deleted | 8 nM[2][3][11] | 12 nM[2][11][12] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Tumor Growth Inhibition (TGI) | Dosage |
| Lu-99 (Lung Cancer) | 86% | 50 mg/kg/day[2][11] |
| Lu-99 (Lung Cancer) | 88% | 100 mg/kg/day[2][11] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the PRMT5 signaling pathway and the mechanism of this compound's MTA-cooperative inhibition.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells and the mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical PRMT5 Methyltransferase Assay
This assay quantifies the enzymatic activity of PRMT5 and its inhibition by this compound.
Principle: This is a radiolabeled methyltransferase assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate by the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-methionine (SAM)
-
Methylthioadenosine (MTA)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA)
-
Scintillation cocktail
-
Filter plates (e.g., phosphocellulose)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the PRMT5/MEP50 enzyme complex.
-
For the MTA-cooperative assessment, add MTA to a final concentration of 2 µM.[5] For the assessment of PRMT5 alone, omit MTA.
-
Add the diluted this compound or DMSO (vehicle control).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³H-SAM.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the radiolabeled biochemical PRMT5 methyltransferase assay.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
HCT116 MTAP wild-type and MTAP-deleted cell lines
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Seed the HCT116 MTAP wild-type and MTAP-deleted cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 10 days).[2][11]
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for Symmetric Dimethylarginine (sDMA)
This assay measures the levels of sDMA, a direct pharmacodynamic biomarker of PRMT5 activity, within cells.
Principle: An In-Cell Western™ assay uses antibodies to detect specific proteins in fixed cells in a microplate format. In this case, an antibody specific to the sDMA mark is used to quantify the extent of PRMT5 inhibition.
Materials:
-
HCT116 MTAP wild-type and MTAP-deleted cell lines
-
Cell culture medium
-
This compound
-
96-well plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibody against sDMA (e.g., anti-symmetric dimethylarginine antibody)
-
IRDye®-labeled secondary antibody
-
DNA stain for normalization (e.g., DRAQ5™)
-
LI-COR® Odyssey® Imaging System or similar
Procedure:
-
Seed and treat the HCT116 cells with this compound as described for the cell viability assay.
-
After the treatment period, fix the cells with the fixing solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific binding with the blocking buffer.
-
Incubate the cells with the primary antibody against sDMA diluted in the blocking buffer.
-
Wash the cells with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate the cells with the IRDye®-labeled secondary antibody and the DNA stain for normalization, both diluted in the blocking buffer.
-
Wash the cells extensively with the wash buffer.
-
Scan the plate using a LI-COR® Odyssey® Imaging System in the appropriate channels (e.g., 700 nm for the DNA stain and 800 nm for the secondary antibody).
-
Quantify the integrated intensity of the sDMA signal and normalize it to the DNA stain signal.
-
Calculate the percent inhibition of sDMA for each concentration of this compound and determine the IC50 value.
Caption: The logical cascade from MTAP deletion to selective cancer cell death induced by this compound.
Conclusion
This compound is a promising investigational agent that exemplifies the power of precision medicine. By exploiting the synthetic lethal relationship between MTAP deletion and PRMT5 dependency, this compound offers a highly selective and potent mechanism for targeting a significant subset of cancers. The MTA-cooperative inhibition is a key differentiator, providing a wide therapeutic window and minimizing off-target effects. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on PRMT5 inhibitors and targeted cancer therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients with MTAP-deleted tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Supplementary Table S2 from MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the human PRMT5:MEP50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]
- 8. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1719 in Patients with Advanced Solid Tumors with Homozygous MTAP Deletion | Dana-Farber Cancer Institute [dana-farber.org]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) is a potent and selective inhibitor of the PRMT5-MTA complex, demonstrating significant preclinical and early clinical activity in solid tumors harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides an in-depth technical overview of the target validation for this compound, focusing on its primary mechanism of action and exploring its potential interplay with the MDM2-p53 and LIF-STAT3 signaling pathways. Quantitative data from preclinical studies are summarized, detailed experimental protocols for key validation assays are provided, and critical signaling pathways and experimental workflows are visualized.
Primary Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
This compound is not a direct inhibitor of MDM2 or STAT3, but rather a first-in-class inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA). In normal cells, the MTAP enzyme metabolizes MTA. However, in cancers with homozygous deletion of the MTAP gene (often co-deleted with the tumor suppressor CDKN2A), MTA accumulates to high levels. This accumulation leads to the formation of a PRMT5-MTA complex, which is the specific target of this compound. By binding to this complex, this compound potently inhibits the methyltransferase activity of PRMT5, leading to synthetic lethality in MTAP-deleted cancer cells while largely sparing normal tissues.[1][2] PRMT5 is responsible for symmetric dimethylation of arginine (SDMA) on various protein substrates involved in critical cellular processes like RNA splicing and cell signaling. Inhibition of PRMT5 by this compound leads to a reduction in SDMA levels, growth arrest, and apoptosis in susceptible cancer cells.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models of solid tumors with MTAP deletion.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Genetic Background | IC50 (nM) | Reference |
| PRMT5-MTA Complex Inhibition | - | - | 3.6 | [2] |
| PRMT5 Inhibition | - | - | 20.5 | [2] |
| PRMT5 Activity (in cells) | HCT116 | MTAP-deleted | 8 | [2] |
| Cell Viability (10-day) | HCT116 | MTAP-deleted | 12 | [2] |
| Cell Viability (10-day) | HCT116 | MTAP wild-type | 890 | [2] |
| (S)-enantiomer PRMT5-MTA Complex Inhibition | - | - | 7070 | [3] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Dosing | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 (Lung Cancer) | 50 mg/kg/day (p.o.) | 21 days | 86% | [2] |
| Lu-99 (Lung Cancer) | 100 mg/kg/day (p.o.) | 21 days | 88% | [2] |
Interplay with MDM2-p53 and LIF-STAT3 Signaling Pathways
While the primary target of this compound is the PRMT5-MTA complex, the inhibition of PRMT5 has broader implications for cellular signaling, including potential crosstalk with the MDM2-p53 and LIF-STAT3 pathways.
PRMT5 and the MDM2-p53 Axis
PRMT5 has been shown to regulate the p53 tumor suppressor pathway through multiple mechanisms. PRMT5 can directly methylate p53, which may influence its target gene specificity, promoting cell cycle arrest over apoptosis.[4][5] Furthermore, PRMT5 is required for efficient p53 protein synthesis and stabilization in response to DNA damage, which in turn affects the induction of p53 target genes like MDM2 and p21.[2][6][7] Interestingly, inhibition of PRMT5 can activate the p53 pathway by inducing the alternative splicing of MDM4, a negative regulator of p53. This isoform switch is a critical determinant of the cellular response to PRMT5 inhibition.[8]
PRMT5 and the LIF-STAT3 Pathway
Emerging evidence indicates that PRMT5 is a critical regulator of STAT3 activation. In response to cytokines like IL-6 (which, like LIF, signals through the gp130 receptor), PRMT5 can methylate SMAD7, enhancing its interaction with gp130 and leading to robust STAT3 activation.[9][10] Depletion or inhibition of PRMT5 has been shown to significantly dampen STAT3 activation and suppress the proliferation of cancer cells.[9][10] Some studies also suggest that PRMT5 can directly methylate STAT3, which is important for its transcriptional activity and the maintenance of cancer stem cells.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in MTAP-deleted tumors.
Caption: PRMT5 interplay with the p53/MDM4 signaling axis.
Caption: PRMT5 as a critical regulator of STAT3 signaling.
Caption: General experimental workflow for target validation.
Detailed Experimental Protocols
PRMT5 Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted for a 96-well plate format to determine the IC50 of an inhibitor like this compound.
-
Plate Preparation : Coat microplate wells with a type II PRMT substrate and wash.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).
-
Dilute purified recombinant PRMT5/MEP50 complex in assay buffer to the desired concentration (e.g., 10 nM).
-
Prepare a stock solution of the methyl donor, S-adenosylmethionine (SAM), in assay buffer (e.g., 5 µM).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
-
Enzymatic Reaction :
-
To each well, add the PRMT5 enzyme solution.
-
Add the diluted this compound or vehicle (DMSO) control.
-
Initiate the reaction by adding the SAM solution.
-
Incubate at 30°C for a defined period (e.g., 90 minutes) to allow for methylation.
-
-
Detection :
-
Stop the reaction.
-
Add a primary antibody that specifically recognizes the symmetrically dimethylated substrate.
-
Incubate to allow antibody binding.
-
Wash the wells to remove unbound antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
-
Add a colorimetric HRP substrate and incubate until color develops.
-
-
Data Analysis :
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting to a four-parameter logistic curve.
-
Cell Viability Assay (MTT/MTS)
This protocol determines the effect of this compound on the viability of MTAP-deleted versus MTAP wild-type cancer cells.
-
Cell Plating :
-
Harvest and count cells (e.g., MTAP-deleted and wild-type HCT116).
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 10 days, with media changes as necessary).
-
-
MTT/MTS Reagent Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate at 37°C for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.
-
-
Solubilization and Measurement :
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting percent viability against inhibitor concentration.
-
Symmetric Dimethylarginine (SDMA) Western Blot
This protocol is used to measure the pharmacodynamic effect of this compound on its target in cells or tumor tissue.
-
Sample Preparation :
-
Treat cells with this compound for the desired time, then lyse in RIPA buffer with protease and phosphatase inhibitors.
-
For xenograft tumors, homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for symmetric di-methyl arginine (e.g., SYM11) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize SDMA signal to a loading control like GAPDH or β-actin.
-
In Vivo Xenograft Model
This protocol outlines a typical efficacy study of an oral inhibitor in a mouse xenograft model.
-
Animal and Cell Preparation :
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Harvest cancer cells with MTAP deletion (e.g., LU-99) and resuspend in a sterile solution like PBS or a mixture with Matrigel.
-
-
Tumor Implantation :
-
Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration :
-
Prepare the this compound formulation for oral administration (e.g., suspension in a suitable vehicle).
-
Administer the drug or vehicle control to the respective groups daily via oral gavage at the desired dose (e.g., 50 or 100 mg/kg).
-
-
Monitoring and Endpoint :
-
Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is an indicator of toxicity.
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., SDMA western blot).
-
-
Data Analysis :
-
Calculate the percent tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
This compound represents a promising targeted therapy for solid tumors characterized by MTAP deletion. Its primary mechanism of action, the selective inhibition of the PRMT5-MTA complex, is well-supported by preclinical data. Furthermore, the downstream effects of PRMT5 inhibition on key cancer-related pathways, including the MDM2-p53 and LIF-STAT3 axes, provide additional rationale for its clinical development and suggest potential avenues for combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other PRMT5 inhibitors in oncology research.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of sDMA modifications of PIWI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. epigentek.com [epigentek.com]
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth overview of the preclinical data and in vivo efficacy for (S)-Navlimetostat, also known as Navlimetostat, MRTX-1719, or BMS-986504. This compound is a first-in-class, potent, and selective small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).
Executive Summary
This compound is an investigational, orally active agent that targets cancers with a specific genetic deletion: homozygous loss of the methylthioadenosine phosphorylase (MTAP) gene. This deletion occurs in approximately 10-15% of all human cancers. The absence of the MTAP enzyme leads to the accumulation of its substrate, MTA. MTA binds to PRMT5, forming a unique PRMT5-MTA complex. This compound exploits this cancer-specific vulnerability by selectively binding to and inhibiting the PRMT5-MTA complex, a concept known as synthetic lethality. Preclinical data demonstrates that this MTA-cooperative inhibition leads to potent and selective anti-tumor activity in MTAP-deleted cancer models, both in vitro and in vivo, while largely sparing normal, MTAP-proficient cells.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy of this compound is centered on the synthetic lethal relationship between PRMT5 and MTAP.
-
PRMT5 Function: PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.
-
The Role of MTAP: In normal cells, the MTAP enzyme salvages adenine and methionine from MTA, a byproduct of polyamine synthesis. This process keeps intracellular MTA levels low.
-
MTAP Deletion in Cancer: When the MTAP gene is deleted, MTA cannot be metabolized and accumulates to high concentrations within the cancer cell. This elevated MTA acts as a partial, endogenous inhibitor of PRMT5, forming a distinct PRMT5-MTA complex.
-
This compound's MTA-Cooperative Inhibition: this compound was specifically designed to bind with high affinity to the unique conformation of the PRMT5-MTA complex.[1] This selective binding potently inhibits the enzyme's methyltransferase activity, leading to downstream effects like altered RNA splicing and cell cycle arrest, ultimately inducing apoptosis in cancer cells. This mechanism confers high selectivity for MTAP-deleted tumor cells over normal cells where MTA levels are low and the target complex is not abundant.
References
For Researchers, Scientists, and Drug Development Professionals
(S)-Navlimetostat (MRTX-1719/BMS-986504) is a first-in-class, orally bioavailable small molecule inhibitor that exemplifies the power of synthetic lethality in precision oncology. This technical guide delves into the core mechanism of this compound, its targeted role in cancers harboring a specific genetic alteration—homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene—and the preclinical and clinical data supporting its development.
The Principle of Synthetic Lethality: Targeting a Created Vulnerability
Synthetic lethality occurs when the combination of two genetic events (or a genetic event and a drug) leads to cell death, while a single event alone is viable. This compound leverages this principle by targeting the protein arginine methyltransferase 5 (PRMT5) in the specific context of MTAP gene deletion.
In normal cells, MTAP plays a crucial role in the methionine salvage pathway. Its absence in cancer cells, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A, leads to the accumulation of a key metabolite: 5'-methylthioadenosine (MTA).[1][2] This accumulation creates a unique therapeutic window. MTA itself is a weak endogenous inhibitor of PRMT5.[1][3] this compound is designed to bind with high affinity to the PRMT5-MTA complex, effectively stabilizing and enhancing the inhibition of PRMT5's methyltransferase activity.[4][5][6] This potent and selective inhibition of the already partially compromised PRMT5 in MTAP-deleted cells triggers a cascade of events leading to cancer cell death, while largely sparing normal, MTAP-proficient cells.[4][5][6]
Signaling Pathway and Mechanism of Action
The signaling pathway exploited by this compound is a direct consequence of the MTAP deletion. The following diagram illustrates this molecular cascade.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in preclinical models of MTAP-deleted cancers.
In Vitro Potency and Selectivity
| Assay Type | Cell Line | MTAP Status | IC50 (nM) | Reference |
| PRMT5-MTA Complex Inhibition | - | - | 3.6 | [7] |
| PRMT5 Inhibition | - | - | 20.5 | [7] |
| PRMT5 Activity | HCT116 | Deleted | 8 | [7] |
| Cell Viability (10-day) | HCT116 | Deleted | 12 | [7] |
| Cell Viability (10-day) | HCT116 | Wild-Type | 890 | [7] |
In Vivo Antitumor Activity
| Xenograft Model | Dosing | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 (Orthotopic) | 50 mg/kg/day (p.o.) | 21 days | 86% | [7] |
| Lu-99 (Orthotopic) | 100 mg/kg/day (p.o.) | 21 days | 88% | [7] |
Early Clinical Development
The first-in-human Phase 1/2 clinical trial of this compound (MRTX-1719) has shown promising early signs of clinical activity in patients with advanced solid tumors harboring MTAP deletions.
Phase 1/2 Trial (NCT05245500) Preliminary Results
| Metric | Value | Note | Reference |
| Evaluable Patients (at doses ≥100mg QD) | 18 | As of June 13, 2023 | [4][8] |
| Confirmed Objective Responses | 6 | - | [4][8] |
| Safety Profile | Well-tolerated | No dose-limiting toxicities observed up to 400mg QD | [8] |
Objective responses have been observed in patients with various MTAP-deleted cancers, including melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer.[5]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
References
- 1. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective, orally active inhibitor of the PRMT5-MTA complex, a key enzyme in cellular methylation processes. This molecule has demonstrated significant antitumor activity in preclinical models, particularly in cancers with MTAP gene deletion. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering valuable insights for researchers and professionals in the field of oncology drug development.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been characterized in several animal species, demonstrating its potential as an orally bioavailable therapeutic agent. The following tables summarize the key PK parameters observed in mice, beagle dogs, and cynomolgus monkeys.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Animal Model | Dose (mg/kg) | Total Clearance (Cltotal) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) |
| CD-1 Mouse | 3 | 83 | 6.3 | 1.5 |
| Beagle Dog | 2 | 14 | 3.4 | 4.8 |
| Cynomolgus Monkey | 2 | 15 | 2.3 | 6.1 |
Data sourced from MedChemExpress.
Table 2: Oral Pharmacokinetic Parameters of this compound in CD-1 Mice
| Dose (mg/kg) | Cmax (µg/mL) | AUCinf (h*µg/mL) | Oral Bioavailability (F) (%) |
| 30 | 1.16 | 4.85 | 80 |
Data sourced from MedChemExpress.[1]
Pharmacodynamics: Linking Exposure to Efficacy
The pharmacodynamic effects of this compound are closely linked to its mechanism of action, which involves the inhibition of the PRMT5-MTA complex, leading to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins and subsequent tumor growth inhibition.
Table 3: Pharmacodynamic Activity of this compound in a LU99 Lung Cancer Xenograft Model
| Animal Model | Tumor Model | Administration Route | Dosing Regimen | Key Pharmacodynamic Endpoint | Outcome |
| Immunocompromised Mice | LU99 orthotopic xenograft | Oral (p.o.) | 12.5-100 mg/kg/day for 21 days | Tumor Growth Inhibition (TGI) | 86% TGI at 50 mg/kg, 88% TGI at 100 mg/kg.[2] |
| Immunocompromised Mice | LU99 xenograft | Oral gavage | 12.5, 25, 50, 100 mg/kg/day for 22 days | SDMA reduction in tumors | Dose-dependent reduction in SDMA levels.[3] |
A notable characteristic of this compound is its durable pharmacodynamic effect. Studies in LU99 xenograft models have shown that SDMA levels remain significantly reduced for several days after the cessation of treatment, suggesting a sustained impact on the target pathway.[3]
Experimental Protocols
In Vivo Efficacy and Pharmacodynamic Studies in LU99 Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Cell Line: LU99 human lung cancer cells, which harbor an MTAP deletion.
-
Tumor Implantation: Subcutaneous or orthotopic injection of LU99 cells to establish tumors.
-
Drug Administration: this compound was administered orally (p.o.) via gavage.
-
Dosing Regimen: Daily administration of doses ranging from 12.5 to 100 mg/kg for a period of 21 or 22 days.[2][3]
-
Pharmacodynamic Assessment: Tumor tissues were collected at specified time points (e.g., 4 hours after the last dose) to measure the levels of symmetric dimethylarginine (SDMA) by immunoblotting as a biomarker of PRMT5 inhibition.[3]
-
Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition (TGI).
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect through a synthetic lethal mechanism in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
In cells lacking the MTAP enzyme, the metabolite methylthioadenosine (MTA) accumulates. This accumulated MTA binds to PRMT5, forming a partially inhibited PRMT5-MTA complex. This compound selectively binds to and further inhibits this complex. This potent inhibition leads to a significant reduction in the symmetric dimethylation of arginine residues on various proteins, a key pharmacodynamic marker. The downstream consequences of this inhibition include alterations in RNA splicing and gene expression, ultimately leading to apoptosis and the inhibition of tumor growth. This synthetic lethal approach provides a targeted therapeutic strategy for MTAP-deleted cancers.
References
For Immediate Release
This technical guide provides an in-depth analysis of (S)-Navlimetostat (also known as MRTX-1719), a potent and selective inhibitor of the PRMT5/MTA complex, for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, its specific effects on histone arginine methylation, and comprehensive experimental protocols for its study.
Introduction: Targeting a Key Epigenetic Regulator
This compound is a small molecule inhibitor that targets Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification is a critical component of the epigenetic landscape, influencing chromatin structure, gene expression, and other cellular processes. In several types of cancer, PRMT5 is overexpressed, making it a compelling target for therapeutic intervention.
This compound exhibits a unique mechanism of action as an MTA-cooperative inhibitor. It selectively binds to the complex formed between PRMT5 and 5'-deoxy-5'-(methylthio)adenosine (MTA), a metabolite that accumulates in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This targeted approach offers a therapeutic window for treating MTAP-deleted cancers.
Mechanism of Action: Inhibition of PRMT5 and its Effect on Histone Methylation
PRMT5 catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of sDMA. Key histone substrates for PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). The symmetric dimethylation of these residues is generally associated with the regulation of gene expression.
This compound, by inhibiting the PRMT5/MTA complex, directly prevents the methylation of these histone residues. This leads to a global reduction in sDMA levels on histones, altering the epigenetic code and subsequently impacting gene expression profiles in cancer cells. PubChem states that inhibiting PRMT5's methyltransferase activity decreases the levels of both monomethylated and dimethylated arginine residues on histones H2A, H3, and H4[1]. This modulation of gene expression can lead to the upregulation of anti-proliferative genes and/or the downregulation of genes that promote cell proliferation, ultimately causing decreased growth of cancer cells[1].
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Condition |
| IC₅₀ | 3.6 nM | PRMT5-MTA complex | Biochemical Assay |
| IC₅₀ | 20.5 nM | PRMT5 | Biochemical Assay |
| Kᵈ | 0.14 pM | PRMT5-MTA complex | Binding Assay |
| Cellular IC₅₀ | 8 nM | PRMT5 activity | MTAP-deleted HCT116 cells (10-day treatment) |
| Cell Viability IC₅₀ | 12 nM | Cell Viability | MTAP-deleted HCT116 cells (10-day treatment) |
| Cell Viability IC₅₀ | 890 nM | Cell Viability | Parental HCT116 cells (10-day treatment) |
Data sourced from MedChemExpress.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on histone methylation.
Detailed Experimental Protocols
Western Blotting for Histone Methylation
This protocol is designed to detect changes in specific histone arginine methylation marks, such as H4R3me2s, following treatment with this compound.
1. Histone Extraction:
-
Culture MTAP-deleted and wild-type cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Harvest cells and isolate nuclei using a hypotonic lysis buffer.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method.
-
Quantify histone concentration using a protein assay (e.g., Bradford or BCA).
2. SDS-PAGE and Electrotransfer:
-
Denature 15-20 µg of histone extract per lane by boiling in Laemmli buffer.
-
Separate histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
-
Quantify the band intensity for the specific histone mark.
-
Normalize the signal to a loading control, such as total histone H3 or H4, to account for any variations in protein loading.
In Vitro PRMT5 Activity Assay (AlphaLISA-based)
This assay measures the direct inhibitory effect of this compound on PRMT5 enzymatic activity.
1. Reagents and Setup:
-
Recombinant human PRMT5/MEP50 complex.
-
Biotinylated histone H4 peptide substrate.
-
S-adenosylmethionine (SAM).
-
This compound at various concentrations.
-
AlphaLISA anti-methyl-arginine acceptor beads and streptavidin-donor beads.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM TCEP).
2. Reaction:
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, biotinylated H4 peptide, and varying concentrations of this compound.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
3. Detection:
-
Stop the reaction and add the AlphaLISA acceptor beads and streptavidin-donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
4. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of methylated substrate.
-
Plot the signal against the concentration of this compound to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq allows for the genome-wide profiling of specific histone methylation marks to identify the genomic regions affected by this compound treatment.
1. Cell Fixation and Chromatin Shearing:
-
Treat cells with this compound as required.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H4R3me2s) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
3. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Prepare a sequencing library from the immunoprecipitated DNA.
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions enriched for the histone mark.
-
Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.
Conclusion
This compound is a highly potent and selective inhibitor of the PRMT5/MTA complex, with a clear mechanism of action that leads to the reduction of histone arginine methylation. Its targeted approach for MTAP-deleted cancers makes it a promising therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the epigenetic effects of this compound and other PRMT5 inhibitors.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Navlimetostat (also known as Navlimetostat or MRTX1719) is a first-in-class, orally bioavailable, investigational small molecule that potently and selectively inhibits the protein arginine methyltransferase 5 (PRMT5) enzyme in a methylthioadenosine (MTA)-cooperative manner. This unique mechanism of action allows for targeted therapy of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of solid tumors, making Navlimetostat a prime example of a synthetic lethality approach in precision oncology. This guide provides a comprehensive overview of Navlimetostat's mechanism of action, its relationship with tumor suppressor genes, and a summary of key preclinical and clinical data. Detailed experimental methodologies and visualizations of the core biological pathways are also presented to provide a thorough understanding of this promising therapeutic agent.
Introduction: The Role of PRMT5 and the Synthetic Lethal Approach
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through these modifications, PRMT5 plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, where it often promotes cell proliferation and survival.[1]
The concept of synthetic lethality provides a powerful strategy for targeting cancer cells with specific genetic vulnerabilities. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not. In the context of cancer therapy, this can be exploited by targeting a protein that becomes essential for the survival of cancer cells that have lost a particular tumor suppressor gene.
This compound's Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound's innovative mechanism of action hinges on the frequent co-deletion of the MTAP and CDKN2A genes in cancer.[3]
-
MTAP Deletion and MTA Accumulation: The MTAP gene encodes for the enzyme methylthioadenosine phosphorylase, which is involved in the salvage of adenine and methionine. In MTAP-deleted cancer cells, the MTAP substrate, 5'-methylthioadenosine (MTA), accumulates to high levels.[3]
-
MTA as a Partial PRMT5 Inhibitor: MTA is a weak endogenous inhibitor of PRMT5. The elevated MTA levels in MTAP-deleted cancer cells lead to a state of partial PRMT5 inhibition.[3]
-
MTA-Cooperative Inhibition by Navlimetostat: this compound is designed to bind to the PRMT5-MTA complex with high affinity.[4] This cooperative binding stabilizes the inactive state of the enzyme, leading to potent and selective inhibition of PRMT5 activity specifically in MTAP-deleted cells where MTA concentrations are high.[4] This selectivity spares normal, MTAP-wild-type (WT) cells from the toxic effects of complete PRMT5 inhibition.
This MTA-cooperative mechanism provides a therapeutic window to target PRMT5 in cancer cells while minimizing toxicity in healthy tissues.
Signaling Pathway Diagram
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
(S)-Navlimetostat, also known as (S)-MRTX-1719, is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA). This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound, with a focus on its synthetic lethal interaction in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.
This compound represents a targeted approach to cancer therapy by exploiting a specific metabolic vulnerability present in a significant subset of tumors. The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of MTA. This accumulation creates a dependency on the remaining activity of the PRMT5 enzyme for cell survival. This compound selectively binds to the PRMT5-MTA complex, leading to potent inhibition of its methyltransferase activity and subsequent cancer cell death.[1][2]
Data Presentation: In Vitro Efficacy of Navlimetostat
The following tables summarize the in vitro inhibitory activity of Navlimetostat (MRTX-1719), the racemic mixture containing this compound, in various cancer cell lines. The data highlights the selectivity of the compound for MTAP-deleted cell lines.
Table 1: Potency of Navlimetostat against PRMT5
| Target | IC50 (nM) |
| PRMT5-MTA complex | 3.6[3] |
| PRMT5 | 20.5[3] |
Table 2: Anti-proliferative Activity of Navlimetostat in Isogenic HCT116 Cell Lines
| Cell Line | MTAP Status | Incubation Time | Assay | IC50 (nM) |
| HCT116 | Wild-Type | 10 days | CellTiter-Glo® | 890[3] |
| HCT116 | MTAP-deleted | 10 days | CellTiter-Glo® | 12[3] |
Table 3: Anti-proliferative Activity of this compound
| Target/Cell Line | IC50 (nM) | Notes |
| PRMT5/MTA complex | 7070 | This value appears to be an outlier and may be context-dependent. Further validation is recommended. |
Experimental Protocols
Protocol 1: Long-Term (10-Day) Cell Viability Assay
This protocol is designed to assess the long-term effect of this compound on the viability of both MTAP-deleted and MTAP-wild-type cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 500-2000 cells/well for HCT116) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Long-Term Incubation and Treatment Replenishment:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 10 days.
-
To maintain compound activity and nutrient supply, perform a partial media change every 3-4 days. Carefully aspirate 50 µL of medium from each well and replace it with 50 µL of fresh medium containing the corresponding concentration of this compound or vehicle control.[4]
-
-
Cell Viability Measurement (Day 10):
-
On day 10, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2][5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: General Cell Culture and Subculturing of HCT116 Cells
Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium Modified
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Media Preparation:
-
Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Quickly thaw a cryovial of HCT116 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance and Subculturing:
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
Mandatory Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective inhibitor of the PRMT5/MTA complex. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deleted cancers accumulate methylthioadenosine (MTA), which binds to PRMT5 and creates a dependency on this enzyme for survival. This compound exploits this vulnerability by stabilizing the PRMT5-MTA complex, leading to potent and selective inhibition of its methyltransferase activity and inducing synthetic lethality in cancer cells. These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft studies to evaluate its efficacy.
Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule that targets the protein arginine methyltransferase 5 (PRMT5) in the presence of MTA. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating various cellular processes including gene transcription, RNA splicing, cell cycle progression, and signal transduction. In MTAP-deleted tumors, the accumulation of MTA leads to the formation of a PRMT5-MTA complex. This compound selectively binds to and inhibits this complex, leading to a downstream reduction in symmetric dimethylarginine (SDMA) levels, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Data Presentation
In Vivo Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the anti-tumor activity of this compound in various MTAP-deleted mouse xenograft models.
| Xenograft Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 (Lung Cancer) | 12.5 mg/kg, oral gavage, daily | 21 days | - | |
| Lu-99 (Lung Cancer) | 25 mg/kg, oral gavage, daily | 21 days | - | |
| Lu-99 (Lung Cancer) | 50 mg/kg, oral gavage, daily | 21 days | 86% | |
| Lu-99 (Lung Cancer) | 100 mg/kg, oral gavage, daily | 21 days | 88% | |
| HCT116 MTAPdel (Colorectal Cancer) | 50 mg/kg, oral gavage, daily | 22 days | Significant tumor growth inhibition | |
| HCT116 MTAPdel (Colorectal Cancer) | 100 mg/kg, oral gavage, daily | 22 days | Significant tumor growth inhibition | |
| Various CDX and PDX models (e.g., Pancreatic, Mesothelioma) | Not specified | ~3 weeks | Marked anti-tumor activity and tumor regression |
CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft
Experimental Protocols
Preparation of this compound for Oral Administration
Vehicle Formulation:
A commonly used vehicle for the oral administration of this compound in mice is a solution composed of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add the saline to reach the final volume and mix well.
-
It is recommended to prepare the dosing solution fresh on the day of administration.
Subcutaneous Mouse Xenograft Protocol
Materials:
-
This compound dosing solution
-
Vehicle control solution
-
Cancer cell line with MTAP deletion (e.g., HCT116 MTAPdel, Lu-99)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment in a specific pathogen-free (SPF) facility
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization and wash them twice with sterile PBS or HBSS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS/HBSS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control to the respective groups via oral gavage daily. The volume of administration is typically 100-200 µL depending on the mouse's weight.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., after 21 days of treatment), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Pharmacodynamic Analysis (Optional):
-
To assess the on-target effect of this compound, tumors can be collected at specific time points after the final dose for biomarker analysis.
-
Western blotting or immunohistochemistry can be performed on tumor lysates to measure the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity. A reduction in SDMA levels indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway of PRMT5 Inhibition by this compound
Caption: PRMT5 signaling pathway inhibition by this compound.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for an in vivo mouse xenograft efficacy study.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for assessing the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by the selective inhibitor (S)-Navlimetostat (also known as MRTX-1719) in a cellular context using Western blot analysis. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in numerous cancers, making it a significant target for therapeutic intervention. This compound is a potent inhibitor of the PRMT5-MTA complex.[2] This document outlines the necessary reagents, step-by-step procedures, and expected outcomes for monitoring the downstream effects of PRMT5 inhibition, thereby providing a robust method to evaluate the efficacy of this compound.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on substrate proteins.[3][4] These modifications can influence protein function and downstream signaling pathways. The PI3K/AKT pathway is one such pathway that can be affected by PRMT5 activity.[5][6] Inhibition of PRMT5 is a promising strategy in cancer therapy, particularly in tumors with MTAP (methylthioadenosine phosphorylase) deletion, where the accumulation of MTA sensitizes cells to PRMT5 inhibition.
This compound is a selective inhibitor of the PRMT5/MTA complex. Its inhibitory activity can be quantified by observing the reduction in SDMA levels on known PRMT5 substrates and by assessing the modulation of downstream signaling pathways. Western blotting is a widely used and effective technique to measure these changes in protein modification and expression. This protocol details the Western blot procedure for evaluating the cellular effects of this compound treatment.
Data Presentation
The inhibitory effect of Navlimetostat on PRMT5 can be quantified by measuring cell viability and the reduction of PRMT5 activity in sensitive cell lines. The following table summarizes the inhibitory concentrations (IC50) of Navlimetostat in an MTAP-deleted cell line.
| Cell Line | Assay Type | Treatment Duration | IC50 (nM) | Reference |
| HCT116 (MTAPdel) | PRMT5 Activity | 10 days | 8 | [7] |
| HCT116 (MTAPdel) | Cell Viability | 10 days | 12 | [7] |
| HCT116 (parental) | Cell Viability | 10 days | 890 | [7] |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to detect PRMT5 inhibition by this compound.
Materials and Reagents
-
Cell Line: HCT116 (MTAP-deleted)
-
This compound
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-PRMT5
-
Rabbit anti-SDMA (symmetric dimethylarginine)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence detector
Procedure
-
Cell Culture and Treatment:
-
Culture HCT116 (MTAP-deleted) cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 72 hours to 10 days, based on the specific experimental goals). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the protein of interest to the loading control (e.g., β-actin).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat, also known as MRTX-1719 or BMS-986504, is a potent, orally active, and selective inhibitor of the PRMT5/MTA complex.[1][2][3][4] Its mechanism of action is particularly relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), which in turn creates a dependency on the PRMT5 enzyme for cell survival. This compound leverages this by preferentially binding to the PRMT5-MTA complex, leading to synthetic lethality in MTAP-deleted cancer cells while largely sparing normal tissues.[3][5][6]
Preclinical and emerging clinical data suggest that the therapeutic efficacy of this compound can be enhanced when used in combination with various chemotherapy agents. These combinations often exploit synergistic mechanisms, such as increasing DNA damage or inhibiting complementary survival pathways, to achieve greater anti-tumor activity. This document provides a summary of key preclinical findings and detailed protocols for evaluating this compound in combination with other anti-cancer drugs.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with other therapies.
Table 1: In Vitro Potency of this compound
| Cell Line | MTAP Status | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | 12 | [4][7] |
| HCT116 | Wild-type | 890 | [2] |
Table 2: In Vivo Efficacy of this compound Monotherapy
| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Lu-99 (orthotopic) | 50 mg/kg/day, p.o., 21 days | 86% | [2] |
| Lu-99 (orthotopic) | 100 mg/kg/day, p.o., 21 days | 88% | [2] |
Table 3: Preclinical Combination Efficacy of PRMT5 Inhibitors with Other Agents
| PRMT5 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| This compound (MRTX-1719) | Olaparib (PARP inhibitor) | In vivo models | Enhanced tumor growth inhibition | |
| This compound (MRTX-1719) | Palbociclib (CDK4/6 inhibitor) | In vivo models | Enhanced tumor growth inhibition | |
| This compound (MRTX-1719) | BCL-xL inhibitor | In vivo models | Enhanced tumor growth inhibition | |
| This compound (MRTX-1719) | Type I PRMT inhibitor | In vivo models | Enhanced tumor growth inhibition | |
| PRMT5 inhibitor | Gemcitabine + Paclitaxel | Pancreatic cancer PDX models | Lower final tumor weight and fewer metastatic tumors | [8] |
| PRMT5 inhibitor | Venetoclax (BCL-2 inhibitor) | Mantle cell lymphoma models | Synergistic reduction in disease burden and improved survival | [9] |
| PRMT5 inhibitor (EPZ015938) | Neratinib/Tucatinib (HER2 inhibitors) | HER2-low and HER2-positive breast cancer cell lines | High synergistic scores | [10] |
| PRMT5 inhibitor (EPZ015938) | Cisplatin, Doxorubicin, Camptothecin | Triple-negative breast cancer cell lines | Synergistic impairment of cell proliferation | [10] |
Signaling Pathways and Mechanisms of Action
The combination of this compound with other chemotherapy agents often results in a multi-pronged attack on cancer cells. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathways affected by this compound and combination agents.
Experimental Protocols
In Vitro Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with other chemotherapy agents on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and wild-type)
-
This compound
-
Chemotherapy agent of interest
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination agent.
-
Treatment: Treat cells with a matrix of concentrations of both drugs, including single-agent controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI).
Caption: Workflow for in vitro combination studies.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other chemotherapy agents in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Chemotherapy agent of interest
-
Vehicle for drug administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, chemotherapy agent alone, combination).
-
Treatment: Administer drugs according to the specified dose and schedule. This compound is typically administered orally once daily.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and compare the efficacy of the combination treatment to single-agent and vehicle controls.
Caption: Workflow for in vivo xenograft combination studies.
Concluding Remarks
The combination of this compound with various chemotherapy agents represents a promising therapeutic strategy, particularly for MTAP-deleted cancers. The preclinical data strongly support the rationale for these combinations, with evidence of synergistic anti-tumor activity across multiple cancer types. The provided protocols offer a framework for researchers to further investigate and validate these combination therapies in their own experimental settings. As with all preclinical research, careful optimization of doses, schedules, and experimental models will be crucial for translating these findings into clinical benefit. Current clinical trials are actively exploring some of these combinations, and their outcomes are eagerly awaited by the oncology community.[11]
References
- 1. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthscout.app [healthscout.app]
- 6. BMS-986504 + Pembrolizumab + Chemotherapy for Lung Cancer · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) is a potent and selective inhibitor of the PRMT5/MTA complex.[1] This compound exhibits a synthetic lethal mechanism of action in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5 and creates a conformation that is specifically targeted by this compound. This targeted approach is designed to selectively kill cancer cells with MTAP deletion while sparing normal tissues.[3]
These application notes provide a comprehensive experimental design for conducting long-term efficacy studies of this compound in preclinical settings. The protocols detailed below are intended to guide researchers in assessing sustained anti-tumor activity, monitoring for potential resistance, and evaluating the long-term safety profile of this novel therapeutic agent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and the proposed experimental workflow for long-term efficacy studies of this compound.
Caption: PRMT5 signaling and this compound's synthetic lethal mechanism.
Caption: Workflow for long-term this compound efficacy studies.
Experimental Protocols
In Vivo Long-Term Efficacy Study in Xenograft Models
1.1. Objective: To evaluate the long-term anti-tumor efficacy and safety of this compound in MTAP-deleted and MTAP wild-type (WT) human cancer xenograft models.
1.2. Animal Models:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Cell Lines:
-
MTAP-deleted: A panel of human cancer cell lines with confirmed homozygous deletion of the MTAP gene (e.g., HCT116 MTAP-deleted, LU-99).
-
MTAP-WT (Control): The corresponding isogenic MTAP wild-type cell lines (e.g., parental HCT116).
-
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 - 5 x 10^6 cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of each mouse.
1.3. Experimental Groups and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose) - MTAP-deleted model.
-
Group 2: Vehicle Control - MTAP-WT model.
-
Group 3: this compound (Low Dose, e.g., 25 mg/kg) - MTAP-deleted model.
-
Group 4: this compound (High Dose, e.g., 50 mg/kg) - MTAP-deleted model.
-
Group 5: this compound (High Dose, e.g., 50 mg/kg) - MTAP-WT model.
-
Dosing Regimen: Oral gavage, once daily (QD) for a continuous period (e.g., 60-90 days) or an intermittent schedule (e.g., 5 days on, 2 days off) to potentially mitigate long-term toxicities. The selection of the dosing regimen should be based on preliminary toxicity and efficacy data.
1.4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers twice weekly. Tumor volume (mm³) = (length x width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
-
Clinical Observations: Daily observation for any signs of distress or toxicity.
-
Primary Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI).
-
Time to tumor progression (e.g., time for tumor to reach a predetermined size).
-
Overall survival.
-
-
Study Duration: The study should continue until tumors in the control group reach the maximum allowed size or for a predetermined long-term period (e.g., >60 days) to assess durable response.
1.5. Data Presentation:
| Group | Animal Model | Treatment | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent TGI at Day X |
| 1 | MTAP-deleted | Vehicle | QD | N/A | |
| 2 | MTAP-WT | Vehicle | QD | N/A | |
| 3 | MTAP-deleted | This compound (25 mg/kg) | QD | ||
| 4 | MTAP-deleted | This compound (50 mg/kg) | QD | ||
| 5 | MTAP-WT | This compound (50 mg/kg) | QD |
| Group | Animal Model | Treatment | Median Survival (days) | Long-term Responders (%) |
| 1 | MTAP-deleted | Vehicle | ||
| 3 | MTAP-deleted | This compound (25 mg/kg) | ||
| 4 | MTAP-deleted | This compound (50 mg/kg) |
Pharmacodynamic (PD) Biomarker Analysis
2.1. Objective: To assess the sustained target engagement and downstream biological effects of this compound in tumor and surrogate tissues over a long-term treatment period.
2.2. Sample Collection:
-
Tumor Biopsies: Collect tumor tissue at baseline (pre-treatment), at an early time point (e.g., Day 7), a mid-point (e.g., Day 30), and at the end of the study.
-
Blood Samples: Collect whole blood via submandibular or saphenous vein bleeding at the same time points as tumor biopsies.
2.3. Analytical Methods:
-
Western Blot/Immunohistochemistry (IHC):
-
Target: Symmetric dimethylarginine (sDMA) levels in tumor lysates or tissue sections to measure PRMT5 inhibition.
-
Downstream Markers: Markers of apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21, p27).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Quantify MTA levels in tumor tissue to confirm the metabolic signature of MTAP-deleted tumors.
-
Measure this compound concentrations in plasma to correlate with PD effects.
-
2.4. Data Presentation:
| Time Point | Treatment Group | Mean Tumor sDMA Levels (relative to control) | Mean Plasma this compound Conc. (ng/mL) |
| Baseline | All | 1.0 | 0 |
| Day 7 | Vehicle | 0 | |
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| Day 30 | Vehicle | 0 | |
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| End of Study | Vehicle | 0 | |
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) |
Long-Term Toxicity Assessment
3.1. Objective: To evaluate the potential long-term toxicities associated with chronic administration of this compound.
3.2. Methodology:
-
Clinical Pathology: At the termination of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (liver, kidney).
-
Histopathology: Collect major organs (liver, kidney, spleen, bone marrow, etc.) and fix in 10% neutral buffered formalin. Process for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
3.3. Data Presentation:
| Treatment Group | Key Hematological Parameters (Mean ± SD) | Key Serum Chemistry Parameters (Mean ± SD) | Summary of Histopathological Findings |
| Vehicle | No significant findings | ||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) |
Assessment of Acquired Resistance
4.1. Objective: To investigate potential mechanisms of acquired resistance to this compound in tumors that initially respond but subsequently progress.
4.2. Methodology:
-
Establishment of Resistant Models: For tumors that exhibit initial regression followed by regrowth during long-term treatment, harvest the resistant tumor tissue.
-
Ex Vivo Analysis:
-
Culture cells derived from the resistant tumors.
-
Perform cell viability assays to confirm resistance to this compound.
-
-
Molecular Analysis:
-
Whole-Exome Sequencing (WES): Compare the genomic profile of resistant tumors to the parental cell line to identify potential mutations in the PRMT5 gene or other compensatory pathways.
-
RNA-Sequencing: Analyze the transcriptome of resistant tumors to identify upregulated or downregulated genes and pathways that may contribute to resistance. One study has suggested that upregulation of stathmin 2 (STMN2) can contribute to resistance to PRMT5 inhibitors.[4]
-
4.3. Data Presentation:
| Resistant Tumor ID | Fold-change in IC50 (vs. Parental) | Identified Genetic Alterations (WES) | Key Dysregulated Pathways (RNA-Seq) |
| R-01 | |||
| R-02 | |||
| R-03 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Endpoints - Friends of Cancer Research [friendsofcancerresearch.org]
- 4. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-MTA complex.[1][2][3] PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on various protein substrates, a post-translational modification critical for cellular processes including splicing, transcription, and signal transduction.[4][5][6] The generation of symmetric dimethylarginine (SDMA) is a direct consequence of PRMT5 enzymatic activity.[4][6] When PRMT5 activity is inhibited, a corresponding decrease in cellular SDMA levels is expected.[7][8] This makes SDMA a valuable pharmacodynamic biomarker for assessing the target engagement and biological activity of PRMT5 inhibitors like this compound.[7][9]
These application notes provide a comprehensive guide for measuring SDMA levels in preclinical models following treatment with this compound. Detailed protocols for two common analytical methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), are provided, along with representative data on the expected reduction in SDMA levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its impact on SDMA levels.
Caption: PRMT5 signaling pathway and inhibition by this compound.
Caption: Workflow for measuring SDMA after this compound treatment.
Data Presentation
The following table summarizes representative quantitative data on the reduction of SDMA levels following treatment with a PRMT5 inhibitor, based on preclinical studies with MRTX1719 (this compound).
| Experimental System | Treatment Group | Treatment Duration | SDMA Reduction | Reference |
| HCT116 MTAPdel Cell Line | MRTX1719 (>1 nmol/L) | 4 days | Undetectable levels | [7] |
| LU99 Xenograft Tumors | MRTX1719 | 3 days | Partial reduction | [7] |
| LU99 Xenograft Tumors | MRTX1719 | 14 days | Maximal inhibition | [7] |
| LU99 Xenograft Tumors | MRTX1719 | 21 days | Maximal inhibition | [7] |
| MTAPdel Patient Tumor Biopsies | MRTX1719 (200 mg daily) | Cycle 2, Day 1 | Extinguished SDMA modification |
Experimental Protocols
Protocol 1: Measurement of SDMA by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure and may require optimization based on the specific LC-MS/MS system and biological matrix.
1. Materials and Reagents
-
SDMA and asymmetric dimethylarginine (ADMA) analytical standards
-
Stable isotope-labeled internal standard (e.g., d7-ADMA)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Heptafluorobutyric acid (HFBA)
-
Charcoal-stripped human serum (for standard curve)
-
Biological samples (plasma, serum, tissue homogenate)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation
-
Prepare a stock solution of SDMA and ADMA at 1 mg/mL in water.
-
Prepare calibrators by spiking known concentrations of SDMA and ADMA into charcoal-stripped human serum (e.g., 10, 20, 50, 100, 250, and 500 ng/mL).
-
To 50 µL of sample (calibrator, QC, or unknown), add 150 µL of methanol containing the internal standard (e.g., 60 ng/mL of heavy-labeled ADMA). This step precipitates proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a well in a 96-well plate.
-
Dilute the supernatant with 200 µL of 0.5% HFBA in water prior to injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation. The mobile phase can consist of a gradient of acetonitrile and water with a suitable modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for SDMA, ADMA, and the internal standard.
4. Data Analysis
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of SDMA in the unknown samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Measurement of SDMA by Competitive ELISA
This protocol is based on a commercially available competitive ELISA kit and the manufacturer's instructions should be followed closely.
1. Materials and Reagents
-
SDMA ELISA kit (containing pre-coated microtiter plate, SDMA standards, controls, antiserum, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Acylation reagents (often included in the kit)
-
Distilled or deionized water
-
Plate shaker
-
Microplate reader capable of measuring absorbance at 450 nm
2. Sample Preparation (Acylation)
-
Bring all reagents to room temperature.
-
Pipette 20 µL of each standard, control, and patient sample into the respective wells of a reaction plate (provided with some kits).
-
Add 20 µL of Acylation Buffer to each well.
-
Add 200 µL of reconstituted Equalizing Reagent to each well and mix.
-
Add 50 µL of freshly prepared Acylation Reagent to each well and mix immediately. The solution will typically change color.
-
Incubate the reaction plate for 20 minutes at room temperature on an orbital shaker.
3. ELISA Procedure
-
Transfer 20 µL of the acylated standards, controls, and samples from the reaction plate to the corresponding wells of the SDMA-coated microtiter plate.
-
Add 50 µL of Antiserum to each well.
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.
-
Wash the plate 4-5 times with diluted Wash Buffer.
-
Add 100 µL of Enzyme Conjugate to each well and incubate for 60 minutes at room temperature on a shaker.
-
Wash the plate as in step 4.
-
Add 100 µL of Substrate Solution to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to terminate the reaction.
-
Read the optical density (OD) at 450 nm within 10 minutes.
4. Data Analysis
-
Calculate the average OD for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations. The absorbance is inversely proportional to the SDMA concentration.
-
Determine the SDMA concentration in the samples from the standard curve.
Conclusion
Measuring SDMA levels is a robust method for quantifying the pharmacodynamic effects of this compound. The protocols provided herein offer a starting point for researchers to implement these assays in their own laboratories. The choice between LC-MS/MS and ELISA will depend on the required sensitivity, specificity, throughput, and available instrumentation. Consistent and accurate measurement of SDMA will be crucial for the continued development and clinical application of PRMT5 inhibitors.
References
- 1. biovendor.com [biovendor.com]
- 2. jaica.com [jaica.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat (also known as MRTX1719 or BMS-986504) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It exhibits a unique mechanism of action, targeting the PRMT5-MTA complex, which makes it particularly effective in tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1] MTAP-deleted cancers accumulate methylthioadenosine (MTA), which inhibits PRMT5 activity.[2][3] this compound leverages this by selectively inhibiting the partially active PRMT5-MTA complex, creating a synthetic lethal effect in these cancer cells.[2][3]
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment, including gradients of nutrients and oxygen, cell-cell interactions, and drug penetration barriers, compared to traditional 2D cell cultures.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models, including data on representative PRMT5 inhibitors in these systems.
Mechanism of Action of this compound
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This enzymatic activity is crucial for various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of PRMT5 has been implicated in the progression of numerous cancers.
This compound is an MTA-cooperative inhibitor of PRMT5. In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of a PRMT5-MTA complex with reduced, but not completely abolished, enzymatic activity. This compound selectively binds to and inhibits this complex, leading to a profound and selective anti-proliferative effect in MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells.
Figure 1: Mechanism of this compound in MTAP-deleted cells.
Data Presentation: Efficacy of PRMT5 Inhibitors in 3D Tumor Spheroid Models
While specific data for this compound in 3D spheroid models is not yet widely published, studies on other potent PRMT5 inhibitors, such as LLY-283 and GSK591, in similar models provide valuable insights into the expected efficacy. The following tables summarize representative data from a study on diffuse midline glioma (DMG) spheroids.[7][8]
Table 1: Growth Inhibition (GI50) of PRMT5 Inhibitors in 3D Tumor Spheroids
| Cell Line (H3K27M DMG) | PRMT5 Inhibitor | GI50 (nM) in 3D Spheroids (7-day treatment) |
| HSJD-DIPG-007 | LLY-283 | 12.5 |
| HSJD-DIPG-007 | GSK591 | 24.3 |
| QCTB-DIPG-046 | LLY-283 | 12.5 |
| QCTB-DIPG-046 | GSK591 | 25.1 |
| SU-DIPG-XIII | LLY-283 | 19.3 |
| SU-DIPG-XIII | GSK591 | 35.8 |
Data is representative of PRMT5 inhibitor activity in 3D culture models and sourced from a study on diffuse midline glioma.[7][8]
Table 2: Effect of PRMT5 Inhibitor LLY-283 on 3D Spheroid Invasion
| Treatment | Fold Change in Spheroid Area (Invasion) |
| Vehicle Control | 3.0 |
| LLY-283 (GI70 concentration) | 1.5 |
Data demonstrates the potent anti-invasive effects of PRMT5 inhibition in a 3D Matrigel invasion assay.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in 3D tumor spheroid models, based on established techniques and findings from studies with similar inhibitors.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
MTAP-deleted cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture MTAP-deleted cancer cells in standard 2D culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Spheroid size and compactness should be monitored daily via microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disordered methionine metabolism in MTAP/CDKN2A-deleted cancers leads to dependence on PRMT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Navlimetostat, also known as MRTX1719, is a potent and selective inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes including gene transcription, RNA splicing, and signal transduction.[3][4] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] this compound exhibits synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in many malignancies.[1] MTAP deletion leads to the accumulation of MTA, which forms a complex with PRMT5 that is preferentially targeted by this compound.[1]
Immunohistochemistry (IHC) is an invaluable technique for assessing the pharmacodynamic effects of PRMT5 inhibitors by visualizing the modulation of its downstream targets in tissue samples. The most direct and widely used biomarker for PRMT5 activity is the level of symmetric dimethylarginine (sDMA) on its substrate proteins.[1] This document provides detailed application notes and protocols for IHC staining of PRMT5 targets, with a primary focus on sDMA, following treatment with this compound.
This compound Signaling Pathway and Mechanism of Action
This compound is an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5/MTA complex.[1] In cancer cells with a homozygous deletion of the MTAP gene, the enzyme methylthioadenosine phosphorylase is absent. This leads to the accumulation of the metabolite 5'-deoxy-5'-methylthioadenosine (MTA). MTA binds to PRMT5, forming a PRMT5/MTA complex. This compound has a high affinity for this complex, effectively inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a global reduction in symmetric dimethylarginine (sDMA) levels on a variety of PRMT5 substrates, including histone proteins (e.g., H4R3me2s, H3R8me2s) and proteins involved in RNA splicing (e.g., SmD3).[3][4] The reduction in sDMA disrupts downstream cellular processes, ultimately leading to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
Caption: Mechanism of this compound in MTAP-deleted cells.
Key PRMT5 Targets for IHC Analysis
The primary and most robust pharmacodynamic biomarker for assessing this compound activity is the global level of symmetric dimethylarginine (sDMA) . A reduction in sDMA staining is a direct indicator of PRMT5 inhibition.
Other potential targets that can be investigated by IHC, although less commonly used as primary pharmacodynamic markers for PRMT5 inhibitors, include specific symmetrically dimethylated histone marks such as:
-
H4R3me2s (symmetric dimethylation of Histone H4 at Arginine 3)
-
H3R8me2s (symmetric dimethylation of Histone H3 at Arginine 8)
Quantitative Data Presentation
The following tables summarize the quantitative IHC data for sDMA levels in preclinical and clinical studies of this compound (MRTX1719). The H-score is a semi-quantitative method for assessing the intensity and percentage of stained cells, calculated as: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] , with a maximum score of 300.[5][6]
Table 1: Preclinical sDMA IHC H-Scores in Xenograft Models Treated with this compound (MRTX1719) [1]
| Tumor Model | Treatment Group | Dose (mg/kg) | sDMA H-Score (Mean) |
| MTAP-deleted | Vehicle | - | 250 |
| MTAP-deleted | MRTX1719 | 100 | 0 |
| MTAP wild-type | Vehicle | - | 260 |
| MTAP wild-type | MRTX1719 | 100 | 230 |
Table 2: Clinical sDMA IHC H-Scores in Patient Biopsies Treated with this compound (MRTX1719) [1]
| Patient ID | Tumor Type | Treatment | sDMA H-Score (Pre-treatment) | sDMA H-Score (On-treatment) |
| Patient 1 | Melanoma | 200 mg QD | 240 | 0 |
| Patient 2 | Gallbladder Adenocarcinoma | 200 mg QD | 250 | 0 |
| Patient 3 | Mesothelioma | 200 mg QD | 280 | 0 |
Experimental Protocols
Detailed Protocol for sDMA Immunohistochemistry Staining
This protocol is a comprehensive guide for the detection of symmetric dimethylarginine (sDMA) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween 20)
-
Primary Antibody: Rabbit anti-sDMA monoclonal antibody (e.g., Abcam ab194551 or similar, diluted according to manufacturer's recommendations, typically 1:100 - 1:500)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Experimental Workflow:
Caption: Step-by-step workflow for sDMA IHC staining.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in deionized water and then in TBS-T.
-
-
Endogenous Peroxidase Block:
-
Incubate the slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with TBS-T (3 x 5 minutes).
-
-
Blocking:
-
Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-sDMA antibody in the blocking buffer to its optimal concentration.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with TBS-T (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Rinse the slides with TBS-T (3 x 5 minutes).
-
Prepare the DAB chromogen solution according to the kit's instructions.
-
Apply the DAB solution to the slides and monitor for the development of the brown color (typically 1-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the staining using the H-score method by assessing the percentage of cells at different staining intensities (0, 1+, 2+, 3+).
-
Conclusion
Immunohistochemistry for symmetric dimethylarginine is a critical tool for evaluating the in-tissue pharmacodynamic effects of this compound. A significant reduction in sDMA H-scores serves as a robust indicator of target engagement and PRMT5 inhibition. The provided protocols and data offer a comprehensive resource for researchers and clinicians working with this promising therapeutic agent. Careful optimization of staining conditions and consistent quantitative analysis are essential for obtaining reliable and reproducible results.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 6. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (S)-Navlimetostat for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MRTX-1719, is the S-enantiomer of Navlimetostat. It is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-MTA complex.[1][2] PRMT5 is an enzyme that plays a crucial role in cell survival and proliferation in certain cancers.[3] this compound is particularly effective in tumors with a methylthioadenosine phosphorylase (MTAP) deletion, a common feature in many cancers.[4] This deletion leads to an accumulation of methylthioadenosine (MTA), which allows this compound to selectively inhibit the PRMT5-MTA complex, leading to synthetic lethality in cancer cells.[4]
Q2: What is a typical IC50 range for this compound?
The IC50 value of this compound is highly dependent on the cell line and its MTAP status. In MTAP-deleted cancer cell lines, this compound demonstrates nanomolar inhibitory potency. For example, in HCT116 MTAP-deleted cells, the IC50 has been reported to be as low as 12 nM.[5] In contrast, for parental HCT116 cells (MTAP wild-type), the IC50 is significantly higher, around 890 nM.[2] It is crucial to know the MTAP status of your cell line to anticipate the expected IC50 range.
Q3: How should I prepare my this compound stock solution?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO.[7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[7]
Q4: What is the maximum final DMSO concentration I should use in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or lower is generally recommended.[7] However, some cell lines may tolerate up to 0.5%.[7] It is essential to include a vehicle control (media with the same final DMSO concentration as your highest treatment concentration) in your experiments to account for any effects of the solvent on cell viability.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 value | 1. Incorrect cell seeding density. 2. Cell line is not MTAP-deleted. 3. Compound degradation. 4. Insufficient incubation time. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Verify the MTAP status of your cell line. This compound is significantly more potent in MTAP-deleted cells.[4] 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 4. Increase the incubation time with the compound. A 72-hour incubation is a common starting point.[8] |
| Poor dose-response curve (no clear sigmoidal shape) | 1. Concentration range is too narrow or not centered around the IC50. 2. Compound precipitation in the media. 3. Assay variability. | 1. Broaden the concentration range of this compound in your experiment. A 10-point, 3-fold serial dilution is a good starting point. 2. Visually inspect the wells for any signs of precipitation. If precipitation occurs, try preparing intermediate dilutions in media before adding to the cells.[9][10] 3. Ensure consistent cell seeding and proper mixing of reagents. |
| High variability between replicate wells | 1. Uneven cell distribution in the plate. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[11] |
| Compound precipitates when diluted in media | 1. Poor aqueous solubility of the compound. 2. High final concentration of the compound. | 1. Perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, make serial dilutions in DMSO first to lower the concentration before adding to the media.[7] 2. Ensure the final concentration of this compound does not exceed its solubility limit in the cell culture media. |
Data Presentation
Table 1: Reported IC50 Values for Navlimetostat ((S)-enantiomer) in Different Cell Lines
| Cell Line | MTAP Status | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | 12 | [5] |
| HCT116 (parental) | Wild-type | 890 | [2] |
Note: Data for the (S)-enantiomer is specifically highlighted where available. Navlimetostat is the racemic mixture.
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.[11]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into complete growth medium to create 2X working solutions. The final DMSO concentration should not exceed 0.2% (this will be further diluted to ≤0.1% in the well).
-
-
Cell Treatment:
-
Remove 100 µL of media from each well.
-
Add 100 µL of the 2X this compound working solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Include a "vehicle control" (media with the same final concentration of DMSO) and a "no-treatment control" (media only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[12]
-
Mandatory Visualization
Caption: Mechanism of this compound synthetic lethality in MTAP-deleted cancer cells.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. navlimetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. By compound [wahoo.cns.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Navlimetostat. The information is designed to address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
General & Handling
1. How should I prepare and store this compound for in vitro experiments?
Proper preparation and storage of this compound are critical for maintaining its activity. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution[1]. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use[1]. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
2. I am observing inconsistent IC50 values for this compound in the same cell line across different experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Integrity: It is crucial to ensure the authenticity of your cell line. Misidentified or cross-contaminated cell lines are a major source of irreproducible data. Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis[2].
-
Cell Passage Number: The number of times a cell line has been subcultured can significantly impact its phenotype and drug response[3][4][5]. High passage numbers can lead to genetic drift and altered sensitivity to therapeutic agents[4][6]. It is advisable to use cells within a consistent and low passage range for all experiments.
-
MTAP Status Variability: this compound is an MTA-cooperative PRMT5 inhibitor, exhibiting significantly higher potency in MTAP-deleted cancer cells[7][8][9]. Ensure you have confirmed the MTAP status of your cell line, as heterogeneity within a cell line population could lead to variable results.
-
Experimental Conditions: Minor variations in experimental conditions such as cell seeding density, incubation time, and reagent concentrations can lead to different outcomes. Standardize your protocols carefully.
Experimental Assays
3. My Western blot results for symmetric dimethylarginine (sDMA) levels are not showing a clear decrease after treatment with this compound. What should I check?
If you are not observing the expected decrease in sDMA levels, consider the following:
-
Antibody Specificity: Ensure you are using a validated antibody that specifically recognizes sDMA. There are several commercially available antibodies for this purpose[10][11][12].
-
Treatment Duration and Concentration: The reduction in sDMA levels is time and concentration-dependent. You may need to optimize the incubation time and the concentration of this compound for your specific cell line. A time-course and dose-response experiment is recommended.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across all lanes.
-
MTAP Status: The effect of this compound on sDMA levels will be more pronounced in MTAP-deleted cells. Verify the MTAP status of your cell line.
4. I am not observing a significant cell cycle arrest after treating my cells with this compound. What could be the issue?
Several factors can influence the outcome of a cell cycle analysis experiment:
-
Cell Line Specific Effects: The effect of PRMT5 inhibition on the cell cycle can be cell-line dependent[12]. Some cell lines may undergo apoptosis rather than a clear cell cycle arrest.
-
Protocol for Staining: Ensure your propidium iodide (PI) staining protocol is optimized. This includes proper cell fixation and RNase treatment to avoid staining of RNA[2][13].
-
Treatment Conditions: The concentration of this compound and the duration of treatment are critical. A dose-response and time-course experiment will help determine the optimal conditions for inducing cell cycle arrest in your model.
-
Data Analysis: Use appropriate software for cell cycle analysis to accurately quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
Table 1: In Vitro Potency of Navlimetostat in MTAP-Deleted vs. MTAP-Wildtype Cell Lines
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | Wildtype | 890 |
| HCT116 | MTAP-deleted | 12 |
Data summarized from MedChemExpress[1][7].
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for sDMA
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvest: Harvest the cells after treatment with this compound and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide to the cell suspension and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: PRMT5 signaling in MTAP-WT vs. MTAP-deleted cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. A complex signature network that controls the upregulation of PRMT5 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTA-Cooperative PRMT5 Inhibitors Are Efficacious in MTAP-Deleted Malignant Peripheral Nerve Sheath Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epicypher.com [epicypher.com]
- 11. biocompare.com [biocompare.com]
- 12. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]
- 13. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (S)-Navlimetostat in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MRTX-1719, is a potent and selective inhibitor of the PRMT5-MTA complex.[1][2] Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and cell proliferation.[3][4] this compound is the S-enantiomer of Navlimetostat and has been shown to have a significantly higher IC50 of 7070 nM for the PRMT5/MTA complex compared to the racemate.[5] It exhibits synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) deletion, where the accumulation of methylthioadenosine (MTA) makes the cells more dependent on PRMT5 activity.[2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for months to years. For short-term storage, it can be kept at 0-4°C for days to weeks.[6] Stock solutions in a solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[7] It is shipped as a non-hazardous chemical at ambient temperature and is stable for a few weeks during ordinary shipping.[6]
Q3: What is the stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media over extended periods. As with many small molecules, its stability can be influenced by factors such as media composition, pH, temperature, and exposure to light. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: How should I prepare this compound for cell culture experiments?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Determine the stability of this compound in your specific cell culture medium and under your experimental conditions (see protocol below). Consider replenishing the medium with freshly prepared compound at regular intervals. |
| Solubility issues: The compound may be precipitating out of solution at the working concentration. | Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, try lowering the working concentration or using a different formulation with solubility enhancers (use with caution as they may affect cellular responses). | |
| Incorrect dosage: The concentration of this compound used may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. The reported IC50 for the (S)-enantiomer is high (7070 nM), so ensure your concentration range is appropriate.[5] | |
| Cell line resistance: The cell line being used may not be sensitive to PRMT5 inhibition or may not have an MTAP deletion. | Verify the MTAP status of your cell line. This compound is most effective in MTAP-deleted cancers.[2] Consider using a positive control cell line known to be sensitive to PRMT5 inhibitors. | |
| High background or off-target effects | Compound degradation: Degradation products may have different biological activities. | Assess the purity of your this compound stock and its stability in culture medium. |
| High DMSO concentration: The final concentration of the solvent may be causing cellular stress or other non-specific effects. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Difficulty reproducing results | Variability in compound preparation: Inconsistent preparation of stock solutions or working dilutions. | Standardize your protocol for preparing and handling this compound. Prepare fresh dilutions from a validated stock solution for each experiment. |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or media components. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
Signaling Pathways and Workflows
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -80°C.
-
-
Preparation of Spiked Media:
-
Warm the cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Gently mix the solution by inverting the tube.
-
-
Incubation and Sampling:
-
Dispense aliquots of the spiked medium into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot for analysis.
-
The time point 0 sample should be processed immediately after preparation.
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC-MS Analysis:
-
Thaw the samples on ice.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each 1 volume of the media sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
-
The method should be sensitive and specific for the parent compound and ideally be able to detect potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) against time.
-
From this plot, you can determine the degradation rate and calculate the half-life (t½) of the compound in your cell culture medium.
-
Note: It is crucial to include a control sample of this compound in a simple buffer (e.g., PBS) to distinguish between chemical degradation and potential metabolism by components in the cell culture medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. onclive.com [onclive.com]
- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
This guide provides researchers with troubleshooting strategies and frequently asked questions to ensure the precise application of the MDM2 inhibitor, commonly known as Navtemadlin (KRT-232) or AMG 232, and to minimize potential off-target effects in in vitro experiments.
A Note on Nomenclature
There is potential for confusion in public databases regarding the name "Navlimetostat".
-
(S)-Navlimetostat (also KRT-232, Navtemadlin, AMG 232): In the context of cancer research and clinical trials, this name typically refers to a potent and selective small-molecule inhibitor of Murine Double Minute 2 (MDM2) . Its mechanism is to restore p53 tumor suppressor activity.[1][2][3] This guide will focus on this specific molecule and its use.
-
Navlimetostat (also MRTX-1719): This name is also associated with a selective inhibitor of the PRMT5-MTA complex .[4][5][6] The (S)-enantiomer of this compound has been reported to be a very weak PRMT5/MTA complex inhibitor (IC50 = 7070 nM).[7]
To ensure clarity, this document will refer to the MDM2 inhibitor as AMG 232 , one of its well-established developmental names.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and on-target mechanism of AMG 232?
AMG 232 is a potent and selective inhibitor of the MDM2 protein.[2][8] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, targeting it for degradation and thereby inhibiting its function.[9] AMG 232 works by binding to MDM2 in the same pocket that p53 uses, preventing the MDM2-p53 interaction.[3] This blockade stabilizes p53, allowing it to accumulate, activate its downstream targets (like p21), and induce cell-cycle arrest and apoptosis.[2][10]
Q2: What are the potential off-target effects of AMG 232?
While AMG 232 is designed to be highly selective for MDM2, all small-molecule inhibitors have the potential for off-target effects, especially at high concentrations.[11]
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p53-Independent Effects: At high concentrations, some studies have noted cellular effects that are not dependent on p53, suggesting engagement with other cellular targets.[10]
-
Inconsistent Off-Targets: Affinity-based protein profiling studies have confirmed MDM2 as the primary and most robust target, but have also identified some inconsistent, cell-line-specific off-targets.[11]
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Mechanism-Based Toxicities: Some observed toxicities, such as hematological side effects seen in clinical studies, may result from strong on-target p53 activation in sensitive progenitor cells rather than a distinct off-target interaction.[12]
Q3: How can I minimize the risk of off-target effects in my in vitro experiments?
Minimizing off-target effects is crucial for correctly interpreting your experimental results. The key is to use the inhibitor at the lowest possible concentration that still achieves the desired on-target effect.
-
Determine the Optimal Concentration: Conduct a dose-response experiment and use the lowest concentration that gives a robust on-target biological response (e.g., p21 induction or apoptosis in p53-WT cells).[13]
-
Use Proper Controls: The most critical control is a cell line that does not express the target pathway's key mediator. In this case, parallel experiments in a p53-null or p53-mutant cell line are essential to distinguish on-target p53-mediated effects from off-target effects.[10]
-
Limit Incubation Time: Treat cells for the minimum time required to observe the on-target phenotype. Prolonged exposure increases the risk of off-target engagement.
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Validate with a Secondary Inhibitor: To confirm that an observed phenotype is due to MDM2 inhibition, use a structurally unrelated MDM2 inhibitor (e.g., a Nutlin-class compound) to see if it recapitulates the effect.[13]
Q4: Which key experiments should I perform before starting a large-scale study?
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Dose-Response for On-Target Biomarkers: Measure the levels of p53 and its transcriptional target, p21, by Western blot after treating your p53-wild-type cells with a range of AMG 232 concentrations. This will define your minimum effective concentration.[14][15]
-
Comparative Viability Assay: Compare the effect of AMG 232 on the viability of a p53-wild-type cell line versus its isogenic p53-knockout counterpart. A significant loss of viability only in the wild-type cells confirms an on-target effect.[10]
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Target Engagement Assay (Optional): For advanced validation, a Cellular Thermal Shift Assay (CETSA) can be used to confirm that AMG 232 is physically binding to the MDM2 protein inside the cell at your chosen concentration.[13]
Quantitative Data Summary
The selectivity of an inhibitor is defined by its potency against its intended target versus other proteins. AMG 232 is highly potent for MDM2, with other MDM2 inhibitors showing significant selectivity over related proteins like MDM4.
| Compound Name | Target | Activity Type | Value | Selectivity Note |
| AMG 232 | MDM2 | Binding Affinity (Ki) | Picomolar range | Highly potent and selective for MDM2.[16] |
| JN-122 (Example MDM2i) | MDM2 | Binding Affinity (Ki) | 0.7 nM | ~750-fold selective over MDM4.[15] |
| JN-122 (Example MDM2i) | MDM4 | Binding Affinity (Ki) | 527 nM | Off-target example for a related protein.[15] |
| This compound | PRMT5/MTA | Inhibition (IC50) | 7070 nM | Weak inhibitor; included for nomenclature clarity.[7] |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis of On-Target p53 Pathway Activation
Objective: To determine the minimum concentration of AMG 232 required to activate the p53 pathway in a target cell line.
Methodology:
-
Cell Plating: Seed your p53-wild-type human cancer cells (e.g., HCT116, A375) in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of AMG 232 in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 0, 1, 10, 50, 100, 500, 1000 nM).
-
Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of AMG 232. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: Look for a dose-dependent increase in p53 and p21 protein levels. The lowest concentration that produces a robust increase is your minimum effective concentration for on-target engagement.[10][14]
Protocol 2: Validating On-Target Cytotoxicity Using Isogenic Cell Lines
Objective: To confirm that the cytotoxic effects of AMG 232 are p53-dependent.
Methodology:
-
Cell Plating: Seed HCT116 p53+/+ (wild-type) and HCT116 p53-/- (knockout) cells in parallel in 96-well plates.
-
Compound Treatment: Treat the cells with a range of AMG 232 concentrations (e.g., 0 to 10 µM) for 72 hours.
-
Viability Assay: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Analysis:
-
Normalize the results to the vehicle-treated control for each cell line.
-
Plot the dose-response curves for both cell lines.
-
Expected Outcome: A potent, dose-dependent decrease in viability should be observed in the HCT116 p53+/+ cells. The HCT116 p53-/- cells should be significantly less sensitive, demonstrating that the primary mechanism of action is p53-dependent.[10][14]
-
Visual Guides and Workflows
On-Target Signaling Pathway of AMG 232
Experimental Workflow for Validating Specificity
Troubleshooting Logic for Unexpected Results
References
- 1. ascopubs.org [ascopubs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase II results from KRT-232, a first-in-class MDM2 inhibitor, for R/R MF failing JAK inhibitor therapy [mpn-hub.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Navtemadlin (KRT-232) activity after failure of anti-PD-1/L1 therapy in patients (pts) with <em>TP53<sup>WT</sup></em> Merkel cell carcinoma (MCC). - ASCO [asco.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 16. aacrjournals.org [aacrjournals.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (S)-Navlimetostat (also known as MRTX-1719), a potent and selective inhibitor of the PRMT5/MTA complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the S-enantiomer of Navlimetostat and functions as a PRMT5/MTA complex inhibitor[1]. It selectively targets and inhibits the enzymatic activity of Protein Arginine Methyltransferase 5 (PRMT5) in cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene[2][3]. MTAP-deleted cells accumulate methylthioadenosine (MTA), which binds to PRMT5 and, in concert with this compound, enhances the inhibition of PRMT5 activity, leading to anti-proliferative effects[2][4]. This selective action in MTAP-deleted cells is a key aspect of its synthetic lethality approach[2].
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Acquired resistance to PRMT5 inhibitors like this compound can arise through several mechanisms. Two prominent pathways that have been identified are:
-
Upregulation of the mTOR Signaling Pathway: Studies have shown that cancer cells can develop resistance to PRMT5 inhibitors by upregulating the mechanistic target of rapamycin (mTOR) signaling pathway[5][6]. This can lead to continued cell proliferation and survival despite the inhibition of PRMT5.
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Increased Expression of Stathmin 2 (STMN2): Another identified mechanism of resistance involves the upregulation of Stathmin 2 (STMN2), a microtubule-regulating protein[7][8][9]. Increased STMN2 expression has been shown to be essential for the development of resistance to PRMT5 inhibitors in lung adenocarcinoma cell lines[7][9].
Q3: How can I confirm if my resistant cell line has activated one of these resistance pathways?
To investigate the underlying resistance mechanism in your cell line, you can perform the following key experiments:
-
Western Blot Analysis: This is a crucial technique to assess the protein levels of key markers in the suspected resistance pathways. You should probe for:
-
PRMT5 and Symmetric Di-methyl Arginine (SDMA): To confirm that the drug is still engaging its target. A decrease in global SDMA levels indicates PRMT5 inhibition.
-
Phosphorylated mTOR (p-mTOR) and total mTOR: An increase in the ratio of p-mTOR to total mTOR would suggest activation of the mTOR pathway.
-
Stathmin 2 (STMN2): Elevated levels of STMN2 protein would point towards this mechanism of resistance.
-
Apoptosis Markers (e.g., cleaved Caspase-3, cleaved PARP): To confirm that the drug is no longer effectively inducing apoptosis in the resistant cells.
-
-
Cell Viability and Apoptosis Assays: Comparing the IC50 values and the percentage of apoptotic cells between your sensitive and resistant cell lines after treatment with this compound will quantify the level of resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Potential Cause & Troubleshooting Steps:
-
Confirm Drug Activity:
-
Action: Ensure the this compound compound is active and used at the correct concentration. Prepare fresh dilutions from a new stock.
-
Verification: Perform a dose-response curve on the parental, sensitive cell line to confirm the expected IC50 value.
-
-
Investigate mTOR Pathway Upregulation:
-
Action: Perform a Western blot to analyze the phosphorylation status of mTOR.
-
Expected Result for Resistance: An increased p-mTOR/mTOR ratio in the resistant cell line compared to the sensitive line.
-
Solution: Consider combination therapy with an mTOR inhibitor. See the experimental protocols below for testing synergy.
-
-
Investigate STMN2 Upregulation:
-
Action: Perform a Western blot to assess STMN2 protein levels.
-
Expected Result for Resistance: Higher levels of STMN2 in the resistant cell line.
-
Solution: This resistance mechanism can induce collateral sensitivity to taxanes. Test the efficacy of paclitaxel on your resistant cell line.
-
Issue 2: How to Overcome Acquired Resistance to this compound?
Based on the identified resistance mechanisms, combination therapies have shown promise in overcoming resistance to PRMT5 inhibitors.
Strategy 1: Combination with an mTOR Inhibitor
If your resistant cells show upregulation of the mTOR pathway, a combination with an mTOR inhibitor may restore sensitivity.
-
Rationale: Dual inhibition of PRMT5 and mTOR can synergistically reduce cell proliferation in PRMT5 inhibitor-resistant cells[5][6].
-
Suggested Agent: Temsirolimus or other rapalogs.
-
Experimental Approach: Perform a synergy assay (e.g., Bliss independence or Chou-Talalay method) by treating resistant cells with a matrix of concentrations of this compound and the mTOR inhibitor.
Strategy 2: Exploiting Collateral Sensitivity with Taxanes
If your resistant cells exhibit increased STMN2 expression, they may have become more sensitive to microtubule-targeting agents.
-
Rationale: The upregulation of STMN2, a microtubule regulator, required for PRMT5 inhibitor resistance, can create a new vulnerability, leading to increased sensitivity to taxanes like paclitaxel[7][9].
-
Suggested Agent: Paclitaxel.
-
Experimental Approach: Determine the IC50 of paclitaxel in both your sensitive and resistant cell lines. A lower IC50 in the resistant line would confirm collateral sensitivity. A combination of this compound and paclitaxel may also be a potent and synergistic therapy[7][10].
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 15 | - |
| Resistant Sub-line 1 | 250 | 16.7 |
| Resistant Sub-line 2 | 400 | 26.7 |
Table 2: Example Western Blot Quantification (Relative Protein Levels)
| Cell Line | p-mTOR/mTOR Ratio | STMN2/Actin Ratio |
| Parental Sensitive Line | 1.0 | 1.0 |
| Resistant Sub-line 1 (mTOR-mediated) | 3.5 | 1.1 |
| Resistant Sub-line 2 (STMN2-mediated) | 1.2 | 4.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound and other compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in response to drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound(s) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blotting
This protocol is for assessing the protein levels of key resistance markers.
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-PRMT5
-
Rabbit anti-SDMA
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-STMN2
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance pathways to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-Navlimetostat (also known as MRTX-1719). The focus is on improving its oral bioavailability in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
This compound is a potent and selective, orally active inhibitor of the PRMT5-MTA complex.[1] As an orally administered therapeutic agent, its bioavailability—the extent and rate at which the active drug enters systemic circulation—is critical for achieving desired therapeutic concentrations and ensuring consistent efficacy in preclinical models.[2][3]
Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?
This compound is a synthetic organic molecule with a molecular weight of approximately 464.9 g/mol .[1] While specific details on its aqueous solubility and permeability are not extensively published, its development from a fragment-based approach suggests that optimization of physicochemical properties, such as lipophilicity, was a key part of its discovery to ensure good oral drug-like properties.[4] One report indicates solubility in DMSO up to 70 mg/mL.[5] Challenges in oral bioavailability for molecules in this class can often be attributed to poor solubility or permeability.[6]
Q3: Has the oral bioavailability of this compound been quantified in animal models?
While this compound is described as orally bioavailable, specific oral bioavailability percentages (F%) from preclinical studies in species like mice or dogs are not explicitly stated in the reviewed public literature.[4][5][7] However, preclinical studies have demonstrated dose-dependent tumor growth inhibition with oral administration, indicating successful systemic exposure.[8][9]
Q4: What is the mechanism of action for this compound?
This compound is an MTA-cooperative inhibitor of PRMT5. In cancer cells with a deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA). This compound selectively binds to the PRMT5-MTA complex, locking it in an inactive state and thereby inhibiting its methyltransferase activity. This leads to a reduction in symmetric dimethylarginine (SDMA) on target proteins, ultimately suppressing cell proliferation and inducing apoptosis in these cancer cells.[2][8]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound after oral gavage in mice.
-
Possible Cause 1: Inadequate Formulation/Solubilization.
-
This compound may have poor aqueous solubility. Ensure the compound is fully dissolved or homogeneously suspended in the dosing vehicle prior to administration.
-
Troubleshooting Step: Consider using a formulation known to be effective for in vivo studies. A suggested formulation is a suspension of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] Sonication may be required to achieve a uniform suspension.[3] Always prepare the formulation fresh before each use.
-
-
Possible Cause 2: Dosing Technique.
-
Improper gavage technique can lead to inaccurate dosing or administration into the lungs instead of the stomach.
-
Troubleshooting Step: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle.
-
-
Possible Cause 3: Rapid Metabolism or Efflux.
-
The compound may be subject to first-pass metabolism in the liver or efflux by transporters in the gut wall.
-
Troubleshooting Step: While not specifically reported for this compound, this is a common challenge for oral drugs. If significant metabolism is suspected, co-administration with a metabolic inhibitor (in exploratory studies) could help identify this as a limiting factor. However, this would be a non-standard approach and would require careful justification.
-
Issue 2: High variability in tumor growth inhibition despite consistent oral dosing.
-
Possible Cause 1: Inconsistent Bioavailability.
-
Even with a consistent formulation, individual animal physiology can lead to variations in absorption.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for inter-individual variability. Consider collecting satellite pharmacokinetic samples to correlate drug exposure with efficacy in a subset of animals.
-
-
Possible Cause 2: Formulation Instability.
-
The compound may be precipitating out of the suspension over time.
-
Troubleshooting Step: Ensure the formulation is continuously mixed or agitated during the dosing of a cohort of animals to maintain a homogenous suspension.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound (MRTX-1719)
| Parameter | Species | Dose & Route | Value | Reference |
| Clearance | CD-1 Mouse | 3 mg/kg IV | 83 mL/min/kg | [6] |
| Volume of Distribution | CD-1 Mouse | 3 mg/kg IV | 6.3 L/kg | [6] |
| Half-life (t½) | CD-1 Mouse | 3 mg/kg IV | 1.5 h | [6] |
| Cmax (at 4h) | Mouse | 12.5 mg/kg PO | ~1 µM | [7] |
| Cmax (at 4h) | Mouse | 25 mg/kg PO | ~2 µM | [7] |
| Cmax (at 4h) | Mouse | 50 mg/kg PO | ~4 µM | [7] |
| Cmax (at 4h) | Mouse | 100 mg/kg PO | ~8 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension for Mouse Studies
This protocol is based on a formulation used for in vivo efficacy studies.[3]
-
Objective: To prepare a 2 mg/mL suspension of this compound suitable for oral gavage in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
For a final volume of 10 mL, weigh out 20 mg of this compound.
-
Add 1 mL of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 4 mL of PEG300 and mix thoroughly.
-
Add 0.5 mL of Tween 80 and mix until the solution is clear.
-
Add 4.5 mL of saline and mix to form a uniform suspension.
-
If necessary, sonicate the final suspension to ensure homogeneity.[3]
-
Administer to animals via oral gavage at the desired dosage (e.g., 10 mL/kg for a 20 mg/kg dose).
-
Protocol 2: Preparation of this compound Oral Suspension for Beagle Dog Studies
This protocol is based on a formulation used in a pharmacokinetic study in beagle dogs.[7]
-
Objective: To prepare a suspension of this compound for oral administration to beagle dogs.
-
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in water)
-
Tween 80 (0.2% w/v in water)
-
-
Procedure:
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in water.
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before administration.
-
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
References
- 1. Mrtx-1719 | C23H18ClFN6O2 | CID 156151242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-Navlimetostat (also known as MRTX-1719, BMS-986504, and JBI-778) in preclinical models. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity profile?
A1: this compound is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2] This MTA-cooperative mechanism of action is key to its favorable safety profile. It is designed to be most active in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion leads to an accumulation of MTA in these cells, which enhances the binding and inhibitory activity of this compound on the PRMT5-MTA complex.[1][2] This selectivity for MTAP-deleted cancer cells is thought to spare normal, healthy cells that have functional MTAP and low levels of MTA, thus minimizing off-target toxicity.[1][2]
Q2: What are the expected and observed toxicities of this compound in preclinical models?
A2: Preclinical studies have consistently reported a favorable safety profile for this compound with minimal toxicity at therapeutic doses.[1][3] Notably, it does not appear to cause the hematological toxicities, such as anemia, thrombocytopenia, and neutropenia, that are often associated with first-generation, non-selective PRMT5 inhibitors.[1][4] IND-enabling Good Laboratory Practice (GLP) toxicology studies in both rodent and non-rodent species did not detect anemia or thrombocytopenia even at concentrations higher than those required for efficacy.[4]
Q3: Are there any known dose-limiting toxicities (DLTs) for this compound from preclinical studies?
A3: Based on available public information, no specific dose-limiting toxicities have been reported for this compound in preclinical models.[1] The compound has been described as well-tolerated at doses that achieve significant anti-tumor activity.[5]
Q4: What is the recommended approach for determining the appropriate dose for in vivo efficacy studies?
A4: Dose-response studies are crucial for establishing the optimal therapeutic dose. In preclinical xenograft models, this compound has shown dose-dependent anti-tumor activity.[5] It is recommended to perform a pilot dose-range finding study to determine a well-tolerated and efficacious dose for your specific model. Monitoring pharmacodynamic markers, such as the inhibition of symmetric dimethylarginine (SDMA) in tumor tissue, can also guide dose selection.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity or adverse events in animal models (e.g., weight loss, lethargy) | 1. Off-target effects: Although reported to be highly selective, individual model sensitivities can vary. 2. Formulation issues: Poor solubility or stability of the dosing solution can lead to inconsistent exposure and potential toxicity. 3. Model-specific sensitivity: The specific genetic background or physiological state of the animal model may predispose it to toxicity. | 1. Confirm target engagement: Analyze tumor and surrogate tissues for pharmacodynamic markers (e.g., SDMA levels) to ensure on-target activity at the administered dose.[5] 2. Re-evaluate formulation: Ensure the dosing vehicle is appropriate and the compound is fully solubilized and stable. Prepare fresh formulations regularly. 3. Dose reduction: Lower the dose to a level previously reported to be well-tolerated and efficacious.[5] 4. Monitor animal health closely: Implement a more frequent monitoring schedule for clinical signs of toxicity. |
| Lack of efficacy in an MTAP-deleted cancer model | 1. Insufficient drug exposure: The dose may be too low, or the bioavailability may be poor in the specific model. 2. Incorrect MTAP status: The cell line or tumor model may not have a homozygous MTAP deletion. 3. Acquired resistance: The tumor model may have intrinsic or acquired resistance mechanisms to PRMT5 inhibition. | 1. Pharmacokinetic analysis: Measure plasma and tumor concentrations of this compound to confirm adequate exposure. 2. Verify MTAP deletion: Confirm the MTAP status of your cell line or tumor model using genomic or proteomic methods. 3. Investigate resistance mechanisms: Explore potential resistance pathways, such as alterations in downstream effectors of PRMT5. |
| Inconsistent results between experiments | 1. Variability in drug formulation and administration. 2. Inter-animal variability in drug metabolism and response. 3. Inconsistent tumor implantation and growth. | 1. Standardize procedures: Ensure consistent preparation of dosing solutions and accurate administration techniques. 2. Increase sample size: Use a sufficient number of animals per group to account for biological variability. 3. Refine tumor model: Optimize tumor implantation procedures to ensure uniform tumor growth rates. |
Summary of Preclinical Toxicity Data
| Study Type | Species | Key Findings | Reference |
| IND-enabling GLP Toxicology | Rodent and Non-rodent | No evidence of anemia or thrombocytopenia at doses exceeding efficacious concentrations. | [4] |
| General Preclinical Safety | Not specified | Well-tolerated with no dose-limiting toxicities observed. Absence of hematological adverse events (thrombocytopenia, anemia, neutropenia) commonly seen with first-generation PRMT5 inhibitors. | [1] |
| In vivo Xenograft Studies | Mouse | Marked anti-tumor activity at well-tolerated doses. | [5] |
Note: Specific quantitative data such as No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) from IND-enabling studies are not publicly available.
Experimental Protocols
While specific, detailed protocols for the IND-enabling toxicology studies of this compound are not publicly available, the following are generalized methodologies for key preclinical experiments based on standard practices.
General In Vivo Toxicity Assessment
-
Animal Models: Utilize at least two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Selection: Conduct a dose-range finding study to determine a Maximum Tolerated Dose (MTD). Subsequent studies should include doses up to the MTD, a pharmacologically active dose, and intermediate doses.
-
Administration: The route of administration should be the intended clinical route (e.g., oral gavage). Dosing frequency should be based on the pharmacokinetic profile of the compound.
-
Monitoring:
-
Clinical Observations: Daily cage-side observations for signs of toxicity (e.g., changes in activity, posture, breathing).
-
Body Weight: Measure body weight at least twice weekly.
-
Food Consumption: Monitor food consumption weekly.
-
Clinical Pathology: Collect blood samples at baseline and termination for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent changes and determine the No-Observed-Adverse-Effect Level (NOAEL).
In Vivo Antitumor Efficacy in Xenograft Models
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Cell Lines: Use human cancer cell lines with confirmed homozygous MTAP deletion.
-
Animal Models: Typically, immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Inject a suspension of cancer cells subcutaneously or orthotopically into the flank of the mice.
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Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups. Administer this compound orally at various dose levels daily.
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor body weight to assess toxicity.
-
Pharmacodynamic Markers: At the end of the study, collect tumor tissue to analyze for target engagement (e.g., reduction in SDMA levels by Western blot or immunohistochemistry).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: General workflow for preclinical toxicology assessment.
References
- 1. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Researchers and drug development professionals utilizing (S)-Navlimetostat may encounter unexpected results when assessing cell viability. This guide provides troubleshooting advice and frequently asked questions to address potential interference of this compound with common cell viability assays. While this compound, a potent and selective PRMT5/MTA complex inhibitor, has been successfully used with certain assays like the ATP-based CellTiter-Glo, its effects on cellular metabolism and redox states could theoretically influence other assay types.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MRTX-1719) is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][3][4] It is particularly effective in cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion.[2][4] This deletion leads to an accumulation of MTA, which allows for the selective inhibition of the PRMT5-MTA complex, leading to anti-tumor effects.[4]
Q2: Are there known interferences between this compound and specific cell viability assays?
Currently, there is no widespread, documented evidence of direct chemical interference between this compound and common cell viability reagents. However, as PRMT5 inhibition can impact cellular metabolism, including RNA metabolism and the DNA damage response, indirect or biological interference with assays that rely on metabolic readouts (e.g., tetrazolium-based assays) is a theoretical possibility.[5] The CellTiter-Glo assay, which measures ATP levels, has been successfully used to assess the antiproliferative activity of Navlimetostat.[1]
Q3: My results from an MTT or XTT assay show unexpected variations when using this compound. What could be the cause?
While not specifically documented for this compound, inhibitors that alter cellular metabolism can affect tetrazolium reduction-based assays (like MTT, MTS, XTT).[6] These assays measure viability by the enzymatic reduction of a tetrazolium salt to a colored formazan product, a process dependent on cellular dehydrogenases and the availability of NADH and NADPH.[7] If this compound treatment alters the metabolic state or redox balance of the cells, it could lead to an over- or underestimation of cell viability.[6]
Q4: What is the recommended cell viability assay for use with this compound?
Based on published research, ATP-based luminescence assays, such as CellTiter-Glo, are a reliable choice for assessing cell viability following treatment with Navlimetostat.[1] These assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability.[8][9] This method is generally less susceptible to changes in cellular redox state compared to tetrazolium-based assays.
Q5: What alternative assays can I consider if I suspect interference?
If you suspect interference with your primary assay, consider using an orthogonal method that relies on a different biological principle. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure the ATP content of viable cells.[8][10]
-
Resazurin-based assays (e.g., alamarBlue®): A fluorescent/colorimetric assay that measures mitochondrial reductase activity.[8][10]
-
Real-time live-cell imaging: Allows for direct, non-destructive monitoring of cell proliferation over time.
-
Dye exclusion assays (e.g., Trypan Blue): A straightforward method to count viable cells based on membrane integrity.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential cell viability assay interference.
Problem 1: Inconsistent IC50 values or unexpected increase in signal with a tetrazolium-based assay (MTT, MTS, XTT).
-
Possible Cause: this compound may be altering the metabolic activity of the cells, leading to a change in the rate of tetrazolium dye reduction that is independent of cell number.[6]
-
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: Re-run the experiment using a non-tetrazolium-based assay. An ATP-based assay (CellTiter-Glo) is recommended. Compare the dose-response curves. A significant difference in IC50 values would suggest an assay-specific effect.
-
Microscopic Examination: Visually inspect the cells under a microscope at the time of the assay. Do the cell numbers correlate with the assay signal? Look for signs of cellular stress that might not result in immediate cell death but could alter metabolism.
-
Assay Controls: Run a control plate with a known cytotoxic agent that does not affect cellular metabolism to ensure the assay is performing as expected.
-
Problem 2: High background signal in assay wells containing this compound without cells.
-
Possible Cause: Direct chemical reaction between this compound and the assay reagent.
-
Troubleshooting Steps:
-
Reagent-Compound Control: Set up control wells containing only culture medium and this compound at various concentrations. Add the assay reagent and measure the signal. A signal above the background of medium-only wells indicates direct chemical interference.
-
Change Assay Method: If direct interference is confirmed, the current assay is unsuitable. Switch to an alternative method with a different detection principle (e.g., from a colorimetric to a luminescence-based assay).
-
Data Summary: Comparison of Cell Viability Assay Principles
| Assay Type | Principle | Advantages | Potential for Interference |
| Tetrazolium Reduction (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salt by cellular dehydrogenases to a colored formazan product.[7] | Inexpensive, well-established. | Susceptible to changes in cellular metabolic and redox states.[6] |
| Resazurin Reduction (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by mitochondrial enzymes.[8] | Sensitive, non-toxic, allows for further cell analysis. | Can be influenced by changes in mitochondrial activity. |
| ATP Measurement (CellTiter-Glo®) | Luciferase-based reaction that uses ATP from viable cells to produce a luminescent signal.[8] | Highly sensitive, rapid, well-suited for high-throughput screening.[8] | Generally robust; less prone to metabolic interference. |
| Dye Exclusion (Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up.[8] | Simple, direct measure of membrane integrity. | Low-throughput, manual counting can be subjective. |
| Protease Viability Marker | Measurement of a protease activity specific to live cells. | Can be multiplexed with other assays. | Specific enzyme activity could be indirectly affected by treatment. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
Protocol 2: Tetrazolium Reduction Assay (MTT)
-
Cell Plating: Seed cells in a 96-well, clear-bottomed plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and vehicle controls. Incubate for the desired treatment period.
-
MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well (for a final volume of 100 µL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the culture medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Data Acquisition: Mix thoroughly on a plate shaker to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
Visualizations
Caption: this compound mechanism of action in MTAP-deleted cells.
Caption: Logic diagram for troubleshooting assay interference.
Caption: Potential influence of this compound on MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Welcome to the technical support center for (S)-Navlimetostat (also known as MRTX-1719), a potent and selective inhibitor of the PRMT5/MTA complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic organic compound that acts as a potent, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates. This compound selectively binds to the PRMT5/MTA complex, stabilizing a catalytically inactive state.[3] This leads to the inhibition of PRMT5's methyltransferase activity, which is crucial for various cellular processes, including pre-mRNA splicing.[4][5] The inhibition of PRMT5 in MTAP-deleted cells results in synthetic lethality, leading to cell cycle arrest and apoptosis, while having a minimal effect on normal, MTAP wild-type (WT) cells.[3][6]
Q2: How does treatment duration with this compound affect its efficacy?
A2: Preclinical studies have shown that the duration and schedule of this compound administration are critical for optimal antitumor activity. Continuous daily dosing has been found to be more effective than intermittent dosing. In xenograft models, daily oral administration of MRTX1719 demonstrated dose-dependent tumor growth inhibition and reduction of the pharmacodynamic marker symmetric dimethylarginine (SDMA).[3] Specifically, every-other-day (Q2D) dosing showed reduced antitumor activity compared to total dose-matched daily (q.d.) dosing, suggesting that sustained inhibition of the PRMT5/MTA complex is necessary for maximal efficacy.[3] In vitro, the effects of this compound on cell viability are typically assessed over longer incubation periods, such as 5 to 10 days, to allow for the full manifestation of its cytotoxic effects.[7]
Q3: What are the key biomarkers to assess this compound efficacy?
A3: The primary biomarker for assessing the pharmacodynamic activity of this compound is the level of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity.[3] Inhibition of PRMT5 leads to a reduction in cellular SDMA levels. This can be measured by techniques such as Western blot or in-cell Western assays using an anti-SDMA antibody (e.g., SYM11).[3][4] Additionally, downstream effects of PRMT5 inhibition, such as alterations in RNA splicing, cell cycle arrest (increase in G0/G1 and decrease in S and G2/M phases), and induction of apoptosis (measured by Annexin V staining), can be evaluated.[3] In clinical settings, reduction of SDMA in tumor biopsies is a key pharmacodynamic endpoint.[8]
Q4: Is this compound selective for certain cancer types?
A4: The efficacy of this compound is highly selective for cancers harboring a homozygous deletion of the MTAP gene.[6] This genetic alteration is found in approximately 10% of all human cancers, with a higher prevalence in certain malignancies such as non-small cell lung cancer, pancreatic cancer, and mesothelioma.[3][8] The selective antitumor activity is due to the accumulation of MTA in MTAP-deleted cells, which is a prerequisite for the cooperative inhibition of PRMT5 by this compound.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | 1. Suboptimal treatment duration. 2. Cell line instability or misidentification. 3. Inconsistent drug concentration due to improper dissolution or storage. | 1. Ensure a sufficient treatment duration (e.g., 5-10 days) to observe the full effect of PRMT5 inhibition.[7] 2. Regularly authenticate cell lines using short tandem repeat (STR) profiling and test for mycoplasma contamination.[3] 3. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. For in vivo studies, prepare fresh formulations daily.[7] |
| No significant reduction in SDMA levels after treatment | 1. Insufficient drug concentration or treatment time. 2. Issues with the Western blot protocol (e.g., antibody quality, transfer efficiency). 3. The cell line used is not MTAP-deleted. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for SDMA reduction.[3] 2. Validate the anti-SDMA antibody and optimize Western blot conditions. Include positive and negative controls. 3. Confirm the MTAP deletion status of your cell line through genomic analysis. |
| High toxicity in in vivo studies | 1. Incorrect dosing or formulation. 2. Off-target effects at high concentrations. | 1. Carefully verify the dose calculations and the stability of the formulation. 2. While this compound is highly selective, consider evaluating a dose titration to find the maximum tolerated dose (MTD) in your specific model. |
| Lack of correlation between in vitro and in vivo results | 1. Differences in drug metabolism and pharmacokinetics between in vitro and in vivo systems. 2. The tumor microenvironment in vivo may influence drug response. | 1. Conduct pharmacokinetic studies to understand the drug exposure in your animal model. 2. Consider using more complex in vitro models, such as 3D spheroids or organoids, which may better recapitulate the in vivo environment. |
Data Presentation
Table 1: In Vitro Potency of this compound (MRTX-1719)
| Assay Type | Cell Line | MTAP Status | Treatment Duration | IC50 | Reference |
| Biochemical Assay (PRMT5/MEP50) | - | - | - | 20.5 nM (without MTA) | [7] |
| Biochemical Assay (PRMT5-MTA) | - | - | - | 3.6 nM (with MTA) | [7] |
| Cell Viability | HCT116 | MTAP-deleted | 10 days | 12 nM | [7] |
| Cell Viability | HCT116 | MTAP-WT | 10 days | 890 nM | [7] |
| PRMT5 Activity | HCT116 | MTAP-deleted | 10 days | 8 nM | [7] |
Table 2: In Vivo Efficacy of this compound (MRTX-1719) in LU99 Xenograft Model
| Dose (Oral) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| 12.5 mg/kg | Daily (q.d.) | 21 days | - | [7] |
| 25 mg/kg | Daily (q.d.) | 21 days | - | [7] |
| 50 mg/kg | Daily (q.d.) | 21 days | 86% | [7] |
| 100 mg/kg | Daily (q.d.) | 21 days | 88% | [7] |
| 100 mg/kg | Every-other-day (Q2D) | - | Reduced efficacy compared to daily dosing | [3] |
| 200 mg/kg | Every-other-day (Q2D) | - | Reduced efficacy compared to daily dosing | [3] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed MTAP-deleted and wild-type cancer cells in 96-well plates at a density that allows for logarithmic growth over a 10-day period.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5-10 days. For longer assays, it may be necessary to replenish the medium with the compound.[7]
-
Viability Assessment: Measure cell viability using a luminescence-based assay such as CellTiter-Glo.[4]
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[3]
Western Blot for SDMA
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA (e.g., SYM11) overnight at 4°C.[4] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software.[3]
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cells.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. navlimetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. adooq.com [adooq.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mrtx-1719 | C23H18ClFN6O2 | CID 156151242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mirati Therapeutics, Inc. Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers Through Novel Approach to MTA-Cooperative PRMT5 Inhibition | MarketScreener [marketscreener.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Western blotting to analyze samples treated with (S)-Navlimetostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)/Methylthioadenosine (MTA) complex. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates and forms a complex with PRMT5. This compound specifically targets this PRMT5/MTA complex, leading to the inhibition of PRMT5's methyltransferase activity. This results in a decrease in symmetric dimethylarginine (sDMA) levels on various protein substrates, including histones and components of the spliceosome. The ultimate effects are cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
Q2: What are the key protein markers to analyze by Western blot after this compound treatment?
To confirm the efficacy and mechanism of action of this compound, we recommend analyzing the following markers:
-
Direct Target Engagement:
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PRMT5: To confirm the presence of the target protein.
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Symmetric Dimethylarginine (sDMA): To demonstrate the inhibition of PRMT5 enzymatic activity. A global decrease in sDMA levels is expected.
-
-
Downstream Pathway Modulation (p53 Signaling):
-
p53: PRMT5 inhibition can lead to the activation of the p53 tumor suppressor pathway.
-
p21 (CDKN1A): A key downstream target of p53 that mediates cell cycle arrest. An increase in p21 is expected upon p53 activation.
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MDM4: PRMT5 can regulate the splicing of MDM4, a negative regulator of p53. Inhibition of PRMT5 can lead to a switch from the full-length (MDM4-FL) to a shorter, less stable isoform (MDM4-S), resulting in decreased overall MDM4 protein levels.
-
-
Functional Outcome Markers:
-
Cell Cycle Markers: Cyclin B1, Phospho-Histone H3 (Ser10).
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3.
-
Q3: Can I detect the different splice variants of MDM4 by Western blot?
Detecting the endogenous short isoform of MDM4 (MDM4-S) by Western blot is challenging due to its reported instability.[1] Most commercially available MDM4 antibodies are raised against epitopes present in the full-length protein (MDM4-FL) and may not reliably distinguish between the isoforms. A decrease in the band corresponding to MDM4-FL is the most likely observable effect by Western blot following this compound treatment. To specifically analyze MDM4 splicing, RT-PCR is the recommended method.
Recommended Antibodies for Western Blotting
The following table summarizes recommended antibodies for key targets. Please note that optimal dilutions should be determined empirically by the end-user.
| Target Protein | Recommended Antibody (Clone/Catalog#) | Host Species | Starting Dilution | Supplier |
| PRMT5 | PRMT5 (D5P2T) Rabbit mAb #79998 | Rabbit | 1:1000 | Cell Signaling Technology |
| Anti-PRMT5 antibody [PRMT5-21] (ab12191) | Mouse | 2 µg/mL | Abcam | |
| PRMT5 Polyclonal Antibody (18436-1-AP) | Rabbit | 1:1000 | Proteintech | |
| Symmetric Dimethylarginine (sDMA) | Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix #13222 | Rabbit | 1:1000 | Cell Signaling Technology |
| Anti-dimethyl-Arginine Antibody, symmetric (SYM10) (07-412) | Rabbit | 1:500 - 1:2000 | Merck Millipore | |
| Symmetric Dimethyl-arginine Antibody (SDMA) Sym10 | Rabbit | 1:500 - 1:2000 | EpiCypher | |
| p53 | p53 (DO-1) Mouse mAb #sc-126 | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Anti-p53 antibody [pAb122] (ab90363) | Mouse | 1:1000 | Abcam | |
| p21 | p21 Waf1/Cip1 (12D1) Rabbit mAb #2947 | Rabbit | 1:1000 | Cell Signaling Technology |
| MDM4 | Anti-MDMX/MDM4 antibody (ab222905) | Rabbit | 1:1000 | Abcam |
| MDM4 Monoclonal Antibody (OTI4B10) (TA505733) | Mouse | 1:2000 | Thermo Fisher Scientific | |
| Cleaved PARP | Cleaved PARP (Asp214) (D64E10) Rabbit mAb #5625 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Cleaved Caspase-3 (Asp175) (5A1E) Rabbit mAb #9664 | Rabbit | 1:1000 | Cell Signaling Technology |
| Actin (Loading Control) | β-Actin (D6A8) Rabbit mAb #8457 | Rabbit | 1:1000 | Cell Signaling Technology |
Experimental Protocols
Sample Preparation from Cell Culture
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 1 mL per 107 cells). Supplement the lysis buffer with fresh protease and phosphatase inhibitor cocktails.
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
Nuclear Protein Extraction for p53 Analysis
For improved detection of nuclear proteins like p53, a nuclear extraction protocol is recommended.
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with fresh DTT and protease inhibitors).
-
Allow the cells to swell on ice for 15 minutes.
-
Add a mild detergent (e.g., NP-40) and vortex vigorously to lyse the cytoplasmic membrane.
-
Centrifuge at a low speed (e.g., 3,000 rpm) for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with fresh DTT and protease inhibitors).
-
Incubate on ice for 30 minutes with agitation to lyse the nuclei.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
The supernatant contains the nuclear protein extract.
Western Blotting Protocol
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Weak or No Signal for sDMA | Low abundance of sDMA modification. | Increase the amount of protein loaded on the gel (up to 50 µg). |
| Inefficient antibody binding. | Use a validated sDMA antibody and optimize the antibody concentration and incubation time. Consider incubating overnight at 4°C. | |
| Masking of the epitope by blocking buffer. | Try switching from non-fat dry milk to 5% BSA in TBST for blocking and antibody dilution, as milk proteins can sometimes mask post-translational modifications. | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time to 2 hours at room temperature or try a different blocking agent. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure the use of a highly specific and validated antibody. Run appropriate controls, such as lysates from knockout/knockdown cells if available. |
| Protein degradation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. | |
| Difficulty Detecting Nuclear Proteins (e.g., p53) | Low protein abundance in whole-cell lysates. | Perform a nuclear extraction to enrich for nuclear proteins. |
| Inefficient extraction of nuclear proteins. | Ensure the use of a high-salt buffer for nuclear lysis and adequate mechanical disruption (e.g., vortexing). |
Visualizing Key Pathways and Workflows
Caption: Signaling pathway affected by this compound.
Caption: General Western blot workflow for treated samples.
Caption: A logical approach to troubleshooting Western blots.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Navlimetostat (also known as MRTX-1719). The information is designed to help interpret unexpected phenotypes and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective inhibitor of the PRMT5-MTA complex.[1] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. This compound leverages this high concentration of MTA to form a stable ternary complex with PRMT5, leading to potent and selective inhibition of its methyltransferase activity. This creates a synthetic lethal effect in MTAP-deleted cancers.[2][3][4]
Q2: What are the expected phenotypic outcomes of this compound treatment in sensitive (MTAP-deleted) cancer cells?
A2: In MTAP-deleted cancer cell lines, treatment with this compound is expected to lead to:
-
A significant reduction in symmetric dimethylarginine (sDMA) levels on target proteins.[2][5]
-
Induction of cell cycle arrest, often in the G0/G1 phase.[6]
-
In vivo, significant tumor growth inhibition or regression in MTAP-deleted xenograft models.[1][2][3]
Q3: Is this compound expected to have significant effects on MTAP wild-type (WT) cells?
A3: this compound is designed to be highly selective for MTAP-deleted cells. Due to the low levels of MTA in MTAP-WT cells, the drug exhibits significantly lower potency.[2][7] Therefore, minimal effects on cell viability and sDMA levels are expected in MTAP-WT cells at concentrations that are effective in MTAP-deleted cells.[2]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential discrepancies between observed and expected results during your experiments with this compound.
Issue 1: Higher-Than-Expected Toxicity in MTAP Wild-Type (WT) Cells
Symptoms:
-
Significant reduction in cell viability in MTAP-WT control cell lines at concentrations expected to be selective for MTAP-deleted cells.
-
Unexpected apoptosis or cell cycle arrest in MTAP-WT cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Off-target effects | Although designed for selectivity, high concentrations may lead to off-target inhibition. Perform a dose-response curve to determine the IC50 in your MTAP-WT cell line and compare it to the IC50 in your MTAP-deleted line to confirm the selectivity window. |
| Incorrect MTAP Status | Confirm the MTAP status of your cell lines using Western blot or qPCR. Cell line misidentification or contamination can lead to erroneous results. |
| Compound Stability/Purity | Ensure the compound is properly stored and has not degraded. Use a fresh aliquot of the drug. Confirm the purity of your this compound stock. |
| Experimental Artifacts | Review your cell viability assay protocol for potential issues such as edge effects, incorrect seeding density, or solvent toxicity. Include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity. |
Issue 2: Lack of Efficacy in MTAP-Deleted Cells
Symptoms:
-
No significant decrease in cell viability in a known MTAP-deleted cell line.
-
No reduction in global sDMA levels after treatment.
-
No observable effect on the cell cycle.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Drug Inactivity | The compound may have degraded. Use a fresh, validated stock of this compound. |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. A 5 to 10-day viability assay may be necessary to observe maximal effects.[1][2] |
| Cellular Resistance Mechanisms | The cell line may have intrinsic or acquired resistance. This could be due to alterations in drug efflux pumps or downstream signaling pathways. Consider investigating potential resistance mechanisms. |
| Assay Sensitivity | Ensure your chosen assay is sensitive enough to detect changes. For example, when performing a Western blot for sDMA, ensure your antibody is validated and you are loading sufficient protein. |
Issue 3: Unexpected Cell Cycle Profile
Symptoms:
-
Cell cycle arrest in a phase other than G1 (e.g., G2/M arrest).
-
Induction of apoptosis without a clear cell cycle arrest.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Line-Specific Responses | The cellular response to PRMT5 inhibition can be context-dependent. The observed cell cycle profile may be a genuine, cell line-specific response. |
| Drug Concentration | High concentrations of the drug may induce different cellular responses, including apoptosis, which can confound cell cycle analysis. Perform a dose-response for cell cycle effects. |
| Off-Target Effects | At higher concentrations, off-target effects could influence the cell cycle machinery differently. |
| Experimental Protocol | Review your cell cycle analysis protocol. Ensure proper fixation and staining, and that you are collecting a sufficient number of events during flow cytometry analysis. |
Data Presentation
Table 1: In Vitro Activity of this compound (MRTX-1719) in MTAP-Deleted vs. MTAP-WT Cell Lines
| Cell Line Pair | MTAP Status | Assay | IC50 (nM) | Selectivity (Fold) |
| HCT116 | MTAP-deleted | sDMA Inhibition | 8 | >80 |
| HCT116 | MTAP-WT | sDMA Inhibition | 653 | |
| HCT116 | MTAP-deleted | Cell Viability (10-day) | 12 | >70 |
| HCT116 | MTAP-WT | Cell Viability (10-day) | 890 | |
| Median of Panel | MTAP-deleted | Cell Viability (5-day) | 90 | ~24 |
| Median of Panel | MTAP-WT | Cell Viability (5-day) | 2200 |
Data compiled from preclinical studies.[2][8]
Table 2: In Vivo Tumor Growth Inhibition (TGI) by this compound (MRTX-1719) in Xenograft Models
| Model | Cancer Type | MTAP Status | Dose (mg/kg, oral, daily) | TGI (%) |
| Lu-99 | Lung Cancer | Deleted | 50 | 86 |
| Lu-99 | Lung Cancer | Deleted | 100 | 88 |
Data from a 21-day study.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound
-
MTAP-deleted and MTAP-WT cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5-10 days).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is for detecting changes in global sDMA levels, a biomarker of PRMT5 activity.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against sDMA (e.g., Sym10)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including supernatant for floating cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PRMT5/MTA signaling pathway and mechanism of this compound.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities has become a cornerstone of modern oncology drug development. One such vulnerability arises from the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers.[1][2] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), creating a unique therapeutic window for a new class of drugs: MTA-cooperative PRMT5 inhibitors. This guide provides a detailed comparison of (S)-Navlimetostat (MRTX1719/BMS-986504), a leading MTA-cooperative PRMT5 inhibitor, with other PRMT5 inhibitors in the context of MTAP-deleted cancers.
Mechanism of Action: A Tale of Two Inhibitor Classes
Protein Arginine Methyltransferase 5 (PRMT5) is an essential enzyme that plays a critical role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
PRMT5 inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
MTA-Cooperative Inhibitors: These novel agents, including This compound and AMG 193 , selectively bind to the PRMT5-MTA complex.[3][4][5] This complex is present in high concentrations only in MTAP-deleted cancer cells where MTA accumulates. This targeted approach leads to potent and selective killing of cancer cells while sparing normal, MTAP-proficient cells, thereby offering a potentially wider therapeutic index.[3][4]
-
Traditional (Non-Cooperative) Inhibitors: This class includes compounds like JNJ-64619178 and GSK3326595 . These inhibitors typically compete with the PRMT5 cofactor S-adenosylmethionine (SAM) or the substrate.[6][7] As PRMT5 is also essential for healthy cells, these inhibitors can lead to on-target toxicities, particularly hematological adverse events, which can limit their therapeutic potential.[1][8]
Preclinical Efficacy: Head-to-Head Comparison
Extensive preclinical studies have demonstrated the superior selectivity and potent anti-tumor activity of MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancer models.
In Vitro Cell Viability
This compound and AMG 193 exhibit marked selectivity for MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts. In contrast, traditional inhibitors like JNJ-64619178 and GSK3326595 show similar activity in both cell types.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Selectivity (MTAP WT/del) |
| This compound (MRTX1719) | HCT116 | Deleted | 12[6][9] | >70-fold[6] |
| HCT116 | Wild-Type | 890[5][6] | ||
| Panel Median | Deleted | 90[6][10] | ~24-fold | |
| Panel Median | Wild-Type | 2200[6][10] | ||
| AMG 193 | HCT116 | Deleted | Not specified, 46-fold lower than WT[3] | 46-fold[3] |
| HCT116 | Wild-Type | Not specified | ||
| JNJ-64619178 | HCT116 | Deleted | Similar to WT[6] | No significant selectivity[7] |
| HCT116 | Wild-Type | Similar to del[6] | ||
| GSK3326595 | HCT116 | Deleted | Similar to WT[6] | No significant selectivity[6] |
| Panel Median | Deleted | 262[6][10] | ~1.1-fold | |
| Panel Median | Wild-Type | 286[6][10] |
In Vivo Tumor Growth Inhibition
In xenograft models using MTAP-deleted human cancer cell lines, this compound and AMG 193 have demonstrated robust and selective tumor growth inhibition, including tumor regressions, at well-tolerated doses.[3][4][6] Conversely, traditional PRMT5 inhibitors showed anti-tumor activity in both MTAP-deleted and wild-type xenograft models, highlighting their lack of selectivity.[6]
| Inhibitor | Tumor Model | MTAP Status | Dose | Tumor Growth Inhibition (TGI) |
| This compound (MRTX1719) | HCT116 CDX | Deleted | 50-100 mg/kg QD | Significant TGI[6] |
| HCT116 CDX | Wild-Type | 50-100 mg/kg QD | No significant effect[6] | |
| Lu-99 Orthotopic Xenograft | Deleted | 12.5-100 mg/kg QD | 86-88% TGI | |
| AMG 193 | HCT116 CDX | Deleted | Not specified | Robust anti-tumor activity[3][4] |
| HCT116 CDX | Wild-Type | Not specified | Spared[3][4] | |
| JNJ-64619178 | HCT116 CDX | Deleted | Not specified | Similar activity to WT[6] |
| HCT116 CDX | Wild-Type | Not specified | Similar activity to del[6] | |
| GSK3326595 | HCT116 CDX | Deleted | Not specified | Similar activity to WT[6] |
| HCT116 CDX | Wild-Type | Not specified | Similar activity to del[6] |
Clinical Trial Data: Early Signs of Promise for MTA-Cooperative Inhibitors
| Inhibitor | Trial Phase | Patient Population | Objective Response Rate (ORR) | Key Adverse Events |
| This compound (MRTX1719) | Phase 1/2 | MTAP-deleted solid tumors | 6 confirmed responses in 18 evaluable patients (33%)[13][14] | Well-tolerated, no dose-limiting toxicities up to 400mg QD[13] |
| AMG 193 | Phase 1 | MTAP-deleted solid tumors | 21.4% across various tumor types[11][12] | Nausea, fatigue, vomiting[12] |
| JNJ-64619178 | Phase 1 | Advanced solid tumors & NHL | 5.6% (overall); 11.5% in adenoid cystic carcinoma[7][15][16] | Thrombocytopenia (dose-limiting)[7][16] |
| GSK3326595 | Phase 1 | Advanced solid tumors | Partial responses in HPV+ cervical cancer and adenoid cystic carcinoma[17] | Anemia, thrombocytopenia, neutropenia, fatigue[17] |
| Phase 1/2 | Myeloid neoplasms | 17% clinical benefit rate (no objective responses)[18][19] | Decreased platelet count, dysgeusia, fatigue, nausea[18][19] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological rationale and a typical experimental approach for evaluating PRMT5 inhibitors in MTAP-deleted cancers.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RVU-305 shows potential against GBM in preclinical studies | BioWorld [bioworld.com]
- 9. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. oncodaily.com [oncodaily.com]
- 12. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, two molecules, (S)-Navlimetostat and Navtemadlin, are subjects of significant interest due to their distinct mechanisms of action and potential therapeutic benefits. This guide provides an objective comparison of their efficacy, supported by available preclinical and clinical data. It is important to note that to date, no head-to-head clinical trials have been conducted to directly compare the efficacy of this compound and Navtemadlin. The following comparison is based on their individual preclinical and clinical findings.
Overview and Mechanism of Action
This compound and Navtemadlin operate on fundamentally different principles to induce cancer cell death.
Navtemadlin is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancers with wild-type p53, the MDM2 protein binds to p53, an essential tumor suppressor, and targets it for degradation.[1][3] By inhibiting the MDM2-p53 interaction, Navtemadlin stabilizes and activates p53, leading to the transcription of p53 target genes that control cell cycle arrest, apoptosis, and senescence.[1][4]
** this compound**, the S-enantiomer of Navlimetostat (also known as MRTX-1719), is a selective inhibitor of the PRMT5/MTA complex.[5] Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including RNA splicing and gene expression.[6] In cancers with a specific genetic alteration known as MTAP (methylthioadenosine phosphorylase) deletion, the metabolite MTA (methylthioadenosine) accumulates.[7][8] this compound preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5 activity specifically in these MTAP-deleted cancer cells, thereby inducing synthetic lethality.[6][9]
Signaling Pathway Diagrams
To visualize their distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by Navtemadlin and this compound.
Preclinical Efficacy
Navtemadlin
Navtemadlin has demonstrated significant preclinical activity in various hematological malignancies and solid tumors with wild-type p53.
-
Acute Myeloid Leukemia (AML): In the MOLM-13 AML cell line (TP53 wild-type), Navtemadlin treatment rapidly restored p53 expression and induced apoptosis in a dose-dependent manner.[10] It also significantly reduced the clonogenic potential of these cells.[10]
-
Glioblastoma: In in vitro studies using patient-derived glioblastoma xenografts (PDXs) with wild-type TP53, Navtemadlin showed robust on-target activity.[11][12] In vivo, the efficacy of Navtemadlin was strongly correlated with MDM2 amplification status, with a 25 mg/kg dose significantly extending survival in an MDM2-amplified PDX model.[11][12]
| Navtemadlin Preclinical Data | |
| Cancer Model | Key Findings |
| MOLM-13 AML Cells (in vitro) | Dose-dependent induction of apoptosis; 80% cytotoxicity at 0.75 µM.[10] |
| Primary AML BM-MNCs (ex vivo) | Reduced viability by 14-40% at clinically relevant concentrations.[10] |
| Glioblastoma PDX (in vivo) | 25 mg/kg dose significantly extended survival in an MDM2-amplified model.[11][12] |
This compound
Preclinical data for this compound is primarily available for its racemic mixture, Navlimetostat (MRTX-1719). The data highlights its potent and selective activity in MTAP-deleted cancer models.
-
In Vitro Studies: Navlimetostat demonstrated an IC50 of 12 nM for inhibiting the viability of MTAP-deleted HCT116 cells, while the IC50 for parental HCT116 cells was 890 nM, showcasing its selectivity.[5] The IC50 for the PRMT5-MTA complex is 3.6 nM.[5]
-
In Vivo Studies: In a Lu-99 orthotopic xenograft tumor model, oral administration of Navlimetostat (50-100 mg/kg/day for 21 days) resulted in 86-88% tumor growth inhibition.[5] Marked antitumor activity, including tumor regression, has been observed across various xenograft models of MTAP-deleted cancers, such as lung, pancreatic, and mesothelioma.[13]
| Navlimetostat (MRTX-1719) Preclinical Data | |
| Assay | Result |
| PRMT5-MTA Complex Inhibition (IC50) | 3.6 nM[5] |
| MTAP-deleted HCT116 Cell Viability (IC50) | 12 nM[5] |
| Parental HCT116 Cell Viability (IC50) | 890 nM[5] |
| Lu-99 Xenograft Model (in vivo) | 86-88% tumor growth inhibition at 50-100 mg/kg[5] |
Clinical Efficacy
Navtemadlin
Navtemadlin has undergone extensive clinical investigation, most notably in myelofibrosis.
-
BOREAS Phase III Trial (Myelofibrosis): In patients with relapsed or refractory myelofibrosis, Navtemadlin monotherapy demonstrated significant clinical benefits compared to the best available therapy (BAT).[14] At week 24, 15% of patients on Navtemadlin achieved a spleen volume reduction of at least 35%, compared to 5% in the BAT arm.[14] Furthermore, 48% of patients treated with Navtemadlin showed an improvement in bone marrow fibrosis.[14]
| Navtemadlin BOREAS Phase III Trial Highlights | |
| Endpoint (Week 24) | Navtemadlin |
| Spleen Volume Reduction ≥35% | 15%[14] |
| Bone Marrow Fibrosis Improvement | 48%[14] |
This compound
Clinical data for this compound is emerging from the Phase 1/2 trial of Navlimetostat (MRTX-1719) in patients with advanced solid tumors harboring MTAP deletions.
-
Phase 1/2 Trial (MRTX-1719): Early results have shown that MRTX-1719 is well-tolerated with no dose-limiting toxicities observed at doses up to 400mg once daily.[15][16][17] Objective responses have been observed in patients with various MTAP-deleted cancers, including melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer.[13]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of either this compound or Navtemadlin. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a predetermined period, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: After a 2-4 hour incubation, a solubilization buffer is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[18][19]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.[20]
-
Drug Administration: The investigational drug (this compound or Navtemadlin) is administered, typically orally, at a specified dose and schedule.[5][11]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal weight and health are also monitored.[20]
-
Endpoint Analysis: The study continues until a predetermined endpoint is reached, such as a specific tumor volume or a set duration of treatment. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.[20]
Conclusion
This compound and Navtemadlin represent two distinct and promising strategies in targeted cancer therapy. Navtemadlin's approach of reactivating the p53 tumor suppressor pathway has shown significant clinical efficacy in hematological malignancies like myelofibrosis. In contrast, this compound's synthetic lethal approach, by selectively targeting the PRMT5/MTA complex in MTAP-deleted cancers, offers a precision medicine strategy for a specific patient population with solid tumors.
The choice between these agents in a research or clinical setting is dictated by the specific cancer type and its underlying genetic makeup. For cancers with wild-type p53 and MDM2 overexpression, Navtemadlin is a rational therapeutic candidate. For tumors harboring an MTAP deletion, this compound presents a targeted and selective therapeutic opportunity. As research progresses, further clinical data will be essential to fully delineate the therapeutic potential and optimal clinical positioning of both this compound and Navtemadlin. Direct comparative studies, should they be conducted in relevant cancer models, would provide invaluable insights into their relative efficacy.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells [golublab.broadinstitute.org]
- 9. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ash.confex.com [ash.confex.com]
- 11. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 15. mayo.edu [mayo.edu]
- 16. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 20. Navlimetostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One of the most promising of these "synthetic lethal" strategies is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in tumors harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive comparison of (S)-Navlimetostat (also known as MRTX1719 or BMS-986504), a first-in-class, MTA-cooperative PRMT5 inhibitor, with other therapeutic modalities targeting this genetic alteration. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
The Mechanism of Synthetic Lethality: this compound and MTAP Deletion
Homozygous deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, is a frequent event in various cancers, including non-small cell lung cancer, pancreatic cancer, and mesothelioma.[1][2][3] This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA).[1][2] MTA is a weak endogenous inhibitor of PRMT5, an enzyme crucial for various cellular processes, including splicing and cell cycle regulation.[4] In MTAP-deleted cancer cells, the elevated MTA levels partially inhibit PRMT5, creating a unique dependency on the remaining PRMT5 activity for survival.[4][5]
This compound leverages this vulnerability through a novel mechanism of MTA-cooperative inhibition. It binds to the PRMT5-MTA complex, effectively stabilizing and enhancing the inhibitory effect of MTA on PRMT5.[1][2][6] This leads to a profound and selective inhibition of PRMT5 in MTAP-deleted cancer cells, while sparing normal, MTAP-proficient cells where MTA levels are low.[2][7] This targeted approach promises a wider therapeutic window and reduced toxicity compared to traditional non-selective PRMT5 inhibitors.
Comparative Analysis of Therapeutic Strategies for MTAP-Deleted Cancers
This compound represents a significant advancement in the targeted therapy of MTAP-deleted cancers. However, other strategies are also being explored, primarily focusing on PRMT5 and the related MAT2A pathway.
| Therapeutic Strategy | Compound Example | Mechanism of Action | Key Preclinical/Clinical Findings |
| MTA-Cooperative PRMT5 Inhibition | This compound (MRTX1719) | Potent and selective inhibitor of the PRMT5-MTA complex.[1][6] | Preclinical: >70-fold selectivity for MTAP-deleted cells; dose-dependent tumor regression in xenograft models.[2][7][8] Clinical (Phase 1/2): Confirmed objective responses in patients with various solid tumors harboring MTAP deletions.[9] |
| PRMT5 Inhibition (MTA-Cooperative) | Vopimetostat (TNG462) | MTA-cooperative PRMT5 inhibitor. | Clinical (Phase 1/2): 27% overall response rate (ORR) across all cancer types; median progression-free survival (PFS) of 7.2 months in second-line MTAP-deleted pancreatic cancer.[10] |
| PRMT5 Inhibition (Non-Cooperative) | GSK3326595, JNJ-64619178 | Inhibit PRMT5 irrespective of MTA presence. | Preclinical: Similar reduction in PRMT5 activity in both MTAP-deleted and wild-type cells, suggesting a narrower therapeutic window.[8] |
| MAT2A Inhibition | AG-270 (Ivosidenib) | Inhibits methionine adenosyltransferase 2A (MAT2A), which produces the PRMT5 substrate S-adenosylmethionine (SAM).[11][12] | Preclinical: Antiproliferative activity in MTAP-deleted cancer cells.[11] Clinical (Phase 1): Modest anti-tumor activity with a disease control rate of 17.5% at 16 weeks.[13] |
Supporting Experimental Data
In Vitro Potency and Selectivity of this compound
The synthetic lethal interaction of this compound with MTAP deletion has been robustly validated in preclinical studies. In isogenic HCT116 human colon cancer cell lines, where the MTAP gene was deleted using CRISPR-Cas9, this compound demonstrated remarkable selectivity.
| Cell Line | IC50 for Cell Viability (10-day assay) | IC50 for PRMT5 Activity (sDMA levels) |
| HCT116 MTAP-deleted | 12 nM[6][14] | 8 nM[6] |
| HCT116 MTAP wild-type | 890 nM[6] | >1000 nM |
These results highlight the potent and highly selective cytotoxic effect of this compound in cancer cells with MTAP deletion.
In Vivo Antitumor Activity of this compound
The efficacy of this compound has been further demonstrated in vivo using xenograft models of MTAP-deleted cancers.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| Lu-99 (MTAP-deleted lung cancer) | This compound (50 mg/kg/day, oral) | 86%[6] |
| Lu-99 (MTAP-deleted lung cancer) | This compound (100 mg/kg/day, oral) | 88%[6] |
| HCT116 (MTAP-deleted) | This compound | Dose-dependent antitumor activity[8] |
These studies confirm that the selective in vitro activity of this compound translates into significant antitumor efficacy in vivo.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on MTAP-deleted and MTAP wild-type cells.
Methodology:
-
Cell Seeding: HCT116 MTAP-deleted and wild-type cells are seeded in 96-well plates at a low density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for 10 days to allow for multiple cell doublings.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Symmetric Dimethylarginine (sDMA) Immunoblotting
Objective: To assess the inhibition of PRMT5 enzymatic activity by measuring the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for sDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the sDMA bands is quantified and normalized to a loading control (e.g., β-actin).
Xenograft Tumor Model Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Tumor Implantation: MTAP-deleted cancer cells (e.g., Lu-99) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses daily for a specified period (e.g., 21 days). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing the Pathways and Processes
Signaling Pathway of this compound's Synthetic Lethality
Caption: Mechanism of this compound in MTAP-deleted cells.
Experimental Workflow for Preclinical Validation
Caption: Preclinical workflow for validating this compound.
Conclusion
This compound represents a highly promising, mechanistically novel therapeutic agent for the treatment of MTAP-deleted cancers. Its MTA-cooperative mechanism of PRMT5 inhibition provides a clear rationale for its profound selectivity and potent antitumor activity observed in preclinical models and early clinical trials. While other strategies targeting the PRMT5/MAT2A axis are under investigation, the compelling data for this compound position it as a leading candidate in the development of targeted therapies for this genetically defined patient population. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to establish its role in the evolving landscape of precision oncology.
References
- 1. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RVU-305 shows potential against GBM in preclinical studies | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 10. onclive.com [onclive.com]
- 11. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 14. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of (S)-Navlimetostat (MRTX-1719) against other PRMT5 inhibitors in various cancer cell lines. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate informed decisions in cancer research and drug development.
This compound is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] This MTA-cooperative mechanism of action provides a therapeutic window to target cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP deletion, present in approximately 10-15% of all human cancers, leads to the accumulation of MTA, which in turn forms a complex with PRMT5 that this compound specifically targets.[4][5] This guide delves into the comparative efficacy of this compound in MTAP-deleted cancer cell lines.
Comparative In Vitro Efficacy of PRMT5 Inhibitors
The in vitro potency and selectivity of this compound have been evaluated against other PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, which do not share the MTA-cooperative mechanism. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both PRMT5 activity (measured by symmetric dimethylarginine (SDMA) levels) and cell viability in isogenic HCT116 colorectal cancer cell lines (MTAP wild-type vs. MTAP-deleted).
Table 1: Comparative IC50 Values for PRMT5 Activity (SDMA Inhibition) in HCT116 Cells [6]
| Compound | HCT116 MTAP-deleted (nM) | HCT116 MTAP Wild-Type (nM) | Selectivity (Fold-change) |
| This compound (MRTX-1719) | 8 | 653 | >81 |
| GSK3326595 | Not Determined | Not Determined | Not Selective |
| JNJ-64619178 | Not Determined | Not Determined | Not Selective |
Table 2: Comparative IC50 Values for Cell Viability in HCT116 Cells (10-Day Assay) [6][7]
| Compound | HCT116 MTAP-deleted (nM) | HCT116 MTAP Wild-Type (nM) | Selectivity (Fold-change) |
| This compound (MRTX-1719) | 12 | 890 | >74 |
| GSK3326595 | Not Determined | Not Determined | Not Selective |
| JNJ-64619178 | Not Determined | Not Determined | Not Selective |
The data clearly demonstrates the high selectivity of this compound for MTAP-deleted cancer cells, with over 70-fold greater potency in inhibiting both PRMT5 activity and cell viability compared to their MTAP wild-type counterparts.[6] In contrast, other PRMT5 inhibitors like GSK3326595 and JNJ-64619178 show a lack of selectivity between the two cell lines.[6]
Further studies have shown the broad anti-tumor activity of this compound across a panel of MTAP-deleted cancer cell lines from various histologies.
Table 3: Anti-tumor Activity of this compound in a Panel of MTAP-deleted Cancer Cell Lines (5-Day Viability Assay) [8]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 MTAP del | Colorectal Cancer | ~30 |
| LU99 | Non-Small Cell Lung Cancer | ~50 |
| MIA PaCa-2 | Pancreatic Cancer | ~100 |
| NCI-H28 | Mesothelioma | ~40 |
| NCI-H2052 | Mesothelioma | ~60 |
In Vivo Anti-Tumor Efficacy
The selective anti-tumor activity of this compound has also been demonstrated in in vivo xenograft models. In mice bearing HCT116 MTAP-deleted tumors, oral administration of this compound resulted in significant tumor growth inhibition.[6] Conversely, minimal effect was observed in mice with HCT116 MTAP wild-type tumors, further confirming the targeted efficacy of the drug.[6]
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.
References
- 1. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 5. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target. Two clinical-stage molecules, (S)-Navlimetostat (also known as MRTX1719 or BMS-986504) and JNJ-64619178, are at the forefront of inhibiting this key enzyme, albeit through distinct mechanisms. This guide provides a detailed, data-driven comparison of these two promising therapeutic agents for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of the PRMT5-MTA complex, demonstrating a synthetic lethal approach in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3] In contrast, JNJ-64619178 is a highly potent and selective oral inhibitor of PRMT5 that binds to the S-adenosylmethionine (SAM) and substrate-binding pockets, leading to prolonged, pseudo-irreversible inhibition.[4][5][6][7][8][9]
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and JNJ-64619178 based on available preclinical and clinical data.
| Parameter | This compound | JNJ-64619178 | References |
| Target | PRMT5/MTA Complex | PRMT5/MEP50 Complex | [1][2][10],[4][6][8] |
| Mechanism of Action | MTA-cooperative inhibitor, selective for MTAP-deleted cells | Binds to SAM and substrate pockets, long-residence time, pseudo-irreversible | [2][3],[4][5][6] |
| IC50 (PRMT5) | ~20.5 nM (in presence of MTA) | 0.14 nM (PRMT5-MEP-50 complex) | [11],[12] |
| Cellular Potency | IC50 = 12 nM (HCT116 MTAP-deleted cells) | Potent antiproliferative activity in various cancer cell lines | [3],[4][6] |
| Selectivity | Selective for MTAP-deleted cancers | Highly selective over other methyltransferases | [2][3],[4] |
| Clinical Status | Phase 2/3 | Phase 1 (likely discontinued for some indications) | [1],[13] |
Table 1: Key Pharmacological and Clinical Parameters of this compound and JNJ-64619178.
In Vitro and In Vivo Efficacy
| Experimental Model | This compound | JNJ-64619178 | References |
| Cell Line Studies | Potent anti-proliferative effects in MTAP-null cancer cell lines. | Broad inhibition of cellular growth in diverse cancer histologies. | [2],[4][6] |
| Xenograft Models | Significant tumor growth reduction in MTAP-deleted xenograft models. 86-88% tumor growth inhibition in a Lu-99 orthotopic xenograft model. | Dose-dependent tumor growth inhibition and regression in NSCLC and SCLC xenograft models. | [2],[11],[6][8][14] |
| Clinical Trial ORR | Data from ongoing trials not yet fully reported. | 5.6% overall; 11.5% in adenoid cystic carcinoma. | [15][16] |
Table 2: Summary of Preclinical and Clinical Efficacy.
Signaling Pathways and Mechanism of Action
Both molecules target PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and DNA damage repair.[4][8] Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers.
Figure 1: PRMT5 Signaling Pathway and Inhibition by this compound and JNJ-64619178.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PRMT5 inhibitors.
PRMT5 Enzymatic Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of a compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 enzyme complex
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Histone H4 peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound or JNJ-64619178) dissolved in DMSO
-
Scintillation cocktail and microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRMT5/MEP50 enzyme, and the test compound.
-
Initiate the reaction by adding the histone H4 peptide substrate and [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Figure 2: Workflow for a typical PRMT5 enzymatic assay.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and MTAP-wildtype)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Figure 3: Workflow for a cellular proliferation assay.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compounds formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Figure 4: Workflow for an in vivo tumor xenograft study.
References
- 1. Navlimetostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drughunter.com [drughunter.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 13. Seeking a better PRMT5 inhibitor | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Clarification Regarding (S)-Navlimetostat
Initial research indicates a potential misunderstanding in the query. This compound, also known as MRTX-1719, is a potent and selective inhibitor of the PRMT5-MTA complex and is primarily investigated for its efficacy in cancers with MTAP deletion. Its mechanism of action is not directly dependent on the p53 status of the tumor.
However, the core interest of the query—the differential efficacy of a targeted therapy in p53 wild-type versus mutant backgrounds—is highly relevant for another class of drugs: MDM2 inhibitors. This guide will therefore focus on Navtemadlin (AMG 232) , a well-characterized MDM2 inhibitor, for which substantial data exists comparing its effects in p53 wild-type and p53-deficient cancer models. Navtemadlin functions by disrupting the interaction between MDM2 and p53, leading to the reactivation of the p53 tumor suppressor pathway.
This guide provides a comparative analysis of the efficacy of Navtemadlin, an MDM2 inhibitor, in cancer cells with functional (wild-type) p53 versus those with inactivated or mutated p53.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[1] In many cancers with wild-type p53, its function is suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] Navtemadlin is a small molecule inhibitor that binds to MDM2 in the same pocket that p53 would, thereby preventing this interaction and stabilizing p53.[1] This stabilization allows p53 to accumulate and initiate downstream signaling pathways that inhibit cancer cell growth. Consequently, the efficacy of MDM2 inhibitors like Navtemadlin is hypothesized to be greatest in tumors that retain wild-type p53.[1]
Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of Navtemadlin in p53 wild-type and p53-deficient cancer cells.
Table 1: In Vitro Efficacy of Navtemadlin
| Cell Line | p53 Status | Endpoint | Navtemadlin Effect | Citation |
| B16-F10 | Wild-Type | Growth Arrest | Significant, p53-dependent growth arrest | [2] |
| B16-F10 p53 -/- | Knockout | Growth Arrest | No significant growth arrest | [2] |
| Human Tumor Cells | Wild-Type | Cell-Cycle Arrest | Potent induction of cell-cycle arrest | [3] |
| Human Tumor Cells | Mutated or Null | Cell-Cycle Arrest | No effect on cell-cycle arrest | [3] |
Table 2: In Vivo Efficacy of Navtemadlin
| Model | p53 Status | Treatment | Outcome | Citation |
| C57Bl/6 mice with B16-F10 melanoma | Wild-Type | Navtemadlin | Significantly reduced tumor growth | [2] |
| Xenograft models (human SJSA osteosarcoma) | Wild-Type | Navtemadlin | Dose-dependent tumor growth inhibition | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of Navtemadlin and a typical experimental workflow for evaluating its p53-dependent efficacy.
Caption: Navtemadlin's mechanism in p53 wild-type cells.
Caption: Workflow for comparing Navtemadlin efficacy.
Experimental Protocols
The following are summaries of methodologies used in studies evaluating Navtemadlin.
Cell Lines and Culture:
-
p53 Wild-Type: B16-F10 mouse melanoma cells were used, which have functional, wild-type p53.[2]
-
p53 Knockout: A p53 knockout version of the B16-F10 cell line was generated using CRISPR-Cas9 to serve as a negative control.[3]
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
In Vitro Assays:
-
Cell Viability and Growth Arrest: Cells are seeded in multi-well plates and treated with varying concentrations of Navtemadlin. Cell viability can be assessed using assays such as MTT or CellTiter-Glo. Growth arrest is often determined by cell counting over a period of several days.
-
Apoptosis Analysis: To quantify apoptosis, treated cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Increased Annexin V staining is indicative of apoptosis.[2]
-
Proteomic Analysis: Mass spectrometry-based proteomics can be employed to identify changes in protein expression patterns following Navtemadlin treatment.[2] This can confirm the upregulation of p53 target proteins like p21 and PUMA.[3]
In Vivo Tumor Models:
-
Syngeneic Model: p53 wild-type B16-F10 melanoma cells are implanted into immunocompetent C57Bl/6 mice.[2] Once tumors are established, mice are treated with Navtemadlin or a vehicle control.
-
Xenograft Model: Human cancer cells with wild-type p53, such as SJSA osteosarcoma cells, are implanted into immunodeficient mice.[3]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Efficacy is determined by comparing the tumor growth rate in the Navtemadlin-treated group to the control group.
Conclusion
References
(S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) is a potent and selective inhibitor of the PRMT5/MTA complex, a key target in cancers with MTAP gene deletion. This guide provides a comparative analysis of the gene expression changes induced by this compound and other PRMT5 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself from other PRMT5 inhibitors through its MTA-cooperative mechanism of action, leading to selective targeting of cancer cells with MTAP deletions. This selectivity is reflected in its downstream gene expression profile. While direct comparative transcriptomic studies are limited, analysis of available data indicates that this compound treatment leads to the upregulation of tumor-suppressive pathways, including p53 signaling and apoptosis, and the downregulation of pathways associated with cell proliferation, such as MYC and cell cycle progression. In contrast, other PRMT5 inhibitors like GSK3326595 and JNJ-64619178 demonstrate broader effects, including modulation of immune pathways and RNA splicing, respectively. This guide synthesizes the current understanding of these differences, providing researchers with a framework for evaluating the unique therapeutic potential of this compound.
Mechanism of Action: A Differentiated Approach
This compound is a first-in-class MTA-cooperative PRMT5 inhibitor. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. This compound leverages this by forming a stable ternary complex with PRMT5 and MTA, leading to potent and selective inhibition of the enzyme's methyltransferase activity in cancer cells while sparing normal cells with functional MTAP.[1] This synthetic lethal approach provides a targeted therapeutic window.
Other PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, are SAM-competitive inhibitors, meaning they directly compete with the PRMT5 cofactor S-adenosylmethionine (SAM). This can lead to broader inhibition of PRMT5 in all cells, potentially resulting in a different efficacy and toxicity profile.
Comparative Gene Expression Analysis
While a head-to-head, comprehensive transcriptomic comparison of this compound with other PRMT5 inhibitors in the same experimental setting is not publicly available, we can synthesize data from multiple studies to highlight the key differences in their induced gene expression changes.
This compound (MRTX-1719)
RNA sequencing (RNA-seq) analysis of cancer cell lines treated with this compound reveals a distinct pattern of gene expression changes consistent with its tumor-suppressive effects.
Table 1: Key Gene Expression Changes Induced by this compound
| Pathway Modulated | Direction of Change | Key Genes/Processes Affected |
| p53 Signaling | Upregulated | Activation of p53 target genes leading to cell cycle arrest and apoptosis. |
| Apoptosis | Upregulated | Increased expression of pro-apoptotic genes. |
| Immune Response | Upregulated | Potential enhancement of antitumor immunity. |
| MYC Signaling | Downregulated | Repression of MYC target genes involved in cell growth and proliferation. |
| Cell Cycle | Downregulated | G1 cell cycle arrest. |
| RNA Splicing | Altered | Increased intron retention in transcripts. |
Source: Gene Set Enrichment Analysis (GSEA) of RNA-seq data from LU99 cells treated with MRTX1719.
Alternative PRMT5 Inhibitors
GSK3326595: Studies on GSK3326595 have highlighted its impact on immune signaling and cell cycle control.
Table 2: Key Gene Expression Changes Induced by GSK3326595
| Pathway Modulated | Direction of Change | Key Genes/Processes Affected |
| Immune Pathways | Upregulated | Increased expression of MHC class II-related genes.[2] |
| Cell Cycle | Downregulated | Upregulation of the CDK inhibitor p27.[2] |
| RNA Splicing | Altered | Widespread changes in mRNA splicing.[3] |
JNJ-64619178: Research on JNJ-64619178 has primarily focused on its profound effects on RNA splicing.
Table 3: Key Gene Expression Changes Induced by JNJ-64619178
| Pathway Modulated | Direction of Change | Key Genes/Processes Affected |
| RNA Splicing | Altered | Widespread induction of alternative splicing events.[3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: A typical experimental workflow for analyzing gene expression changes.
Experimental Protocols
The following provides a generalized protocol for investigating gene expression changes induced by this compound and other PRMT5 inhibitors.
Cell Culture and Treatment
-
Cell Line Selection: Utilize cancer cell lines with well-characterized MTAP status. For this compound, MTAP-deleted cell lines (e.g., LU99, HCT116 MTAP-/-) are essential. MTAP wild-type counterparts (e.g., HCT116 WT) should be used as controls.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Drug Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, comparator PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Quality Assessment: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the drug-treated and vehicle control groups using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis methods to identify the biological pathways and processes that are significantly altered by the drug treatment.
Conclusion
This compound presents a promising therapeutic strategy for MTAP-deleted cancers due to its unique MTA-cooperative mechanism of action. This is reflected in its distinct gene expression signature, characterized by the activation of tumor-suppressive pathways and the inhibition of oncogenic signaling. While further direct comparative studies are needed for a complete picture, the available data suggest a more targeted and potentially less toxic profile for this compound compared to broader PRMT5 inhibitors. The experimental protocols and analyses outlined in this guide provide a foundation for researchers to further investigate and validate these findings.
References
For Researchers, Scientists, and Drug Development Professionals
(S)-Navlimetostat (also known as MRTX1719) is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex, a key target in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. Validating the on-target effects of such specific inhibitors is crucial to ensure that the observed biological outcomes are a direct result of engaging the intended target. The CRISPR-Cas9 gene-editing system provides a powerful genetic approach to mimic the effect of a highly specific inhibitor, serving as an invaluable tool for target validation.
This guide provides a comprehensive comparison of pharmacological inhibition of PRMT5 with this compound against genetic ablation of PRMT5 using CRISPR. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in designing and interpreting their on-target validation studies.
Comparison of this compound and CRISPR-Mediated PRMT5 Knockout
The primary mechanism to validate the on-target activity of this compound is to compare its phenotypic and molecular effects with those of a clean genetic knockout of its target, PRMT5. The underlying principle is that if this compound is highly specific for PRMT5, its effects on cells should phenocopy the effects of deleting the PRMT5 gene.
The following tables summarize the quantitative data comparing the efficacy of this compound with alternative PRMT5 inhibitors and the concordance of its effects with CRISPR-mediated PRMT5 knockout.
Table 1: Comparison of In Vitro Potency of PRMT5 Inhibitors
| Compound | Target | Biochemical IC50 | Cellular IC50 (MTAP-deleted cells) | Reference |
| This compound | PRMT5-MTA Complex | 3.6 nM | 12 nM (HCT116 MTAPdel) | [1] |
| PRMT5 | 20.5 nM | [1] | ||
| GSK3326595 | PRMT5/MEP50 | 6 nM | gIC50 range: 7.6 nM to >30 µM | [2][3] |
| EPZ015666 | PRMT5 | 30 nM | Not specified | [4] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. gIC50 refers to the concentration for 50% growth inhibition.
Table 2: Comparison of Cellular Effects of this compound and PRMT5 Knockout
| Treatment/Modification | Effect on Symmetric Dimethylarginine (sDMA) Levels | Effect on Cell Viability (MTAP-deleted cells) | Reference |
| This compound | Dose-dependent reduction | Significant reduction in viability | [5] |
| PRMT5 CRISPR Knockout | Near-complete ablation | Significant reduction in viability | [6][7] |
| GSK3326595 | Dose-dependent reduction (EC50: 2.5 nM in Z-138 cells) | Significant reduction in viability | [2][8] |
sDMA is a direct downstream marker of PRMT5 enzymatic activity. A reduction in sDMA levels indicates on-target engagement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for CRISPR-mediated knockout of PRMT5 and subsequent Western blot analysis to assess on-target effects.
Protocol 1: CRISPR/Cas9-Mediated Knockout of PRMT5 in a Cancer Cell Line
This protocol outlines the steps for generating a stable PRMT5 knockout cell line using the lentiCRISPRv2 system, which co-expresses Cas9 nuclease and a single guide RNA (sgRNA).
Materials:
-
HEK293T cells for lentiviral packaging
-
Target cancer cell line (e.g., HCT116 MTAP-deleted)
-
lentiCRISPRv2 plasmid (Addgene #52961)[9]
-
Packaging plasmid (e.g., psPAX2, Addgene #12260)
-
Envelope plasmid (e.g., pMD2.G, Addgene #12259)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
PRMT5-specific sgRNA sequences (designed using online tools)
-
Oligonucleotides for sgRNA cloning
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting a constitutive early exon of the PRMT5 gene.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA with BsmBI-compatible overhangs.
-
Digest the lentiCRISPRv2 vector with BsmBI and ligate the annealed sgRNA oligonucleotides into the vector[9][10][11].
-
Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Transduction of Target Cells:
-
Transduce the target cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
-
Single-Cell Cloning and Expansion:
-
After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expand the single-cell clones to establish stable knockout cell lines.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones and perform PCR amplification of the target region.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) at the target site.
-
Perform Western blot analysis (as described in Protocol 2) to confirm the absence of PRMT5 protein expression.
-
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is for assessing the on-target effect of this compound or PRMT5 knockout by measuring the levels of sDMA, a downstream product of PRMT5 activity.
Materials:
-
Wild-type and PRMT5 knockout cell lines, or cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (e.g., Abcam), anti-PRMT5 (e.g., Cell Signaling Technology), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[13]
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 72 hours). For CRISPR validation, use untreated wild-type and PRMT5 knockout cells.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the sDMA signal to the loading control.
-
For further validation, strip the membrane and re-probe with an anti-PRMT5 antibody to confirm knockout or lack of change in total PRMT5 levels with inhibitor treatment.
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathway and points of intervention.
Experimental Workflow for On-Target Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.moffitt.org [lab.moffitt.org]
- 4. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.addgene.org [media.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
(S)-Navlimetostat (MRTX-1719/BMS-986504) is an investigational, first-in-class, MTA-cooperative PRMT5 inhibitor demonstrating significant promise in preclinical models of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of this compound with standard-of-care therapies for relevant cancer types, supported by available preclinical experimental data.
Mechanism of Action: A Targeted Approach
This compound leverages a synthetic lethality approach. In normal cells, the enzyme MTAP plays a role in the methionine salvage pathway. However, in cancers with MTAP gene deletion (occurring in approximately 10-15% of tumors, including non-small cell lung cancer, pancreatic cancer, and mesothelioma), the metabolite methylthioadenosine (MTA) accumulates.[1][2] This accumulation of MTA leads to partial inhibition of the protein arginine methyltransferase 5 (PRMT5). This compound is designed to selectively bind to the PRMT5-MTA complex, further inhibiting its activity and leading to cancer cell death, while sparing normal cells where MTA levels are low.[2][3][4]
Preclinical Performance: this compound vs. Standard of Care
Direct head-to-head preclinical studies comparing this compound with standard-of-care chemotherapies in MTAP-deleted models are limited in publicly available literature. Therefore, this guide presents an indirect comparison based on data from separate preclinical studies.
This compound: In Vitro and In Vivo Efficacy
A key preclinical study by Engstrom et al. provides substantial data on the activity of this compound (MRTX-1719).[3]
In Vitro Selectivity: this compound demonstrated potent and selective inhibition of cell viability in MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.
| Cell Line (Cancer Type) | MTAP Status | This compound IC50 (nM) |
| HCT116 (Colon) | Deleted | 12 |
| HCT116 (Colon) | Wild-Type | 890 |
| PK-1 (Pancreatic) | Deleted | Data not quantified |
| PK-1 (Pancreatic) | Wild-Type | Data not quantified |
| Data from Engstrom et al.[3] |
In Vivo Antitumor Activity: In xenograft models using MTAP-deleted cancer cell lines, orally administered this compound led to significant tumor growth inhibition and regression.
| Xenograft Model (Cancer Type) | Treatment | Dosage | Tumor Growth Inhibition (%) |
| HCT116 MTAPdel (Colon) | This compound | 50 mg/kg QD | Not Reported (Tumor Regression) |
| HCT116 MTAPdel (Colon) | This compound | 100 mg/kg QD | Not Reported (Tumor Regression) |
| LU-99 MTAPdel (Lung) | This compound | 50 mg/kg | 86 |
| LU-99 MTAPdel (Lung) | This compound | 100 mg/kg | 88 |
| Data from Engstrom et al. and MedChemExpress.[3][5] |
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Start:\nMTAP-deleted\nCancer Cell Lines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Studies:\n- Cell Viability Assays\n- Western Blot for sDMA"]; "In_Vivo" [label="In Vivo Studies:\n- Xenograft Implantation\n- Tumor Growth Monitoring"]; "Treatment_Groups" [label="Treatment Groups:\n- Vehicle Control\n- this compound"]; "Data_Analysis" [label="Data Analysis:\n- Tumor Volume Measurement\n- Pharmacodynamic Markers"]; "End" [label="End:\nComparative Efficacy\nDetermination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "In_Vitro"; "Start" -> "In_Vivo"; "In_Vivo" -> "Treatment_Groups"; "Treatment_Groups" -> "Data_Analysis"; "In_Vitro" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Figure 2: General Preclinical Experimental Workflow. Standard-of-Care Therapies: Preclinical Efficacy
Malignant Pleural Mesothelioma: The standard of care for unresectable malignant pleural mesothelioma is a combination of cisplatin and pemetrexed. Preclinical studies have demonstrated the activity of this combination.
Xenograft Model Treatment Tumor Growth Inhibition (%) Reference MSTO-211H (Mesothelioma) Cisplatin + Pemetrexed Synergistic tumor growth delay reported H460 & Calu-6 (NSCLC) Cisplatin + Pemetrexed Greater-than-additive growth delay [5] Pancreatic Ductal Adenocarcinoma (PDAC): Standard first-line treatments for metastatic PDAC include combination regimens such as gemcitabine plus nab-paclitaxel or FOLFIRINOX.
Xenograft Model Treatment Outcome Reference Pancreatic Cancer Models Gemcitabine + nab-paclitaxel Synergistic activity and increased intratumoral gemcitabine concentration Patient-Derived Xenograft (PDX) Gemcitabine Modest tumor growth inhibition Experimental Protocols
In Vivo Xenograft Studies with this compound (MRTX-1719)
- Cell Lines: MTAP-deleted human cancer cell lines (e.g., HCT116, LU-99) are cultured.
- Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
- Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally, once daily (QD). The vehicle control is administered to the control group.
- Endpoint: The study continues for a specified period (e.g., 21-28 days), or until tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated at the end of the study.
- Pharmacodynamic Analysis: Tumor and blood samples may be collected to assess biomarkers such as symmetric dimethylarginine (sDMA) levels to confirm target engagement.
In Vitro Cell Viability Assays
- Cell Seeding: MTAP-deleted and wild-type cells are seeded in96-well plates.
- Drug Treatment: Cells are treated with a range of concentrations of this compound.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Summary and Future Directions
Preclinical data strongly suggest that this compound is a highly selective and potent agent against MTAP-deleted cancers. Its targeted mechanism of action offers a potential advantage over traditional chemotherapies, which are associated with broader toxicity. While direct comparative preclinical studies are needed to definitively benchmark this compound against standard-of-care regimens, the existing evidence supports its continued clinical development. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with MTAP-deleted solid tumors. The outcomes of these trials will be crucial in determining its future role in the treatment of this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition - BioSpace [biospace.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between methylthioadenosine phosphorylase (MTAP) deletion and protein arginine methyltransferase 5 (PRMT5) inhibition has emerged as a promising therapeutic strategy in oncology. This has spurred the development of a new class of molecules: MTA-cooperative PRMT5 inhibitors. These agents, including (S)-Navlimetostat (MRTX-1719), are designed to selectively target cancer cells harboring MTAP deletions, which are prevalent in a variety of solid tumors. This guide provides an objective in vivo comparison of this compound with other notable MTA-cooperative PRMT5 inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Mechanism of Action: A Shared Strategy with Subtle Differences
In cancers with homozygous deletion of the MTAP gene, the metabolite methylthioadenosine (MTA) accumulates. MTA is a weak endogenous inhibitor of PRMT5. MTA-cooperative inhibitors capitalize on this by binding to the PRMT5-MTA complex with high affinity, effectively stabilizing this inhibited state and leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1] This targeted approach promises a wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors. While sharing this core mechanism, individual inhibitors may exhibit differences in potency, selectivity, and pharmacokinetic properties.
In Vivo Antitumor Efficacy: A Comparative Look
Direct head-to-head in vivo efficacy studies of all MTA-cooperative inhibitors under identical conditions are not yet publicly available. However, by cross-examining published preclinical data in widely used MTAP-deleted xenograft models, such as the HCT116 human colorectal carcinoma model, we can draw informative comparisons.
Tumor Growth Inhibition in HCT116 MTAP-deleted Xenograft Model
| Inhibitor | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound (MRTX-1719) | 50 mg/kg, once daily | Significant tumor growth inhibition | [2] |
| 100 mg/kg, once daily | Significant tumor growth inhibition | [2] | |
| TNG908 | 10 mg/kg, twice daily | Dose-dependent antitumor activity | [3][4] |
| 30 mg/kg, twice daily | Dose-dependent antitumor activity | [3][4] | |
| 90 mg/kg, twice daily | 85% TGI | [4] | |
| AMG-193 | 3 mg/kg, once daily | Dose-dependent tumor growth inhibition | [5] |
| 10 mg/kg, once daily | Dose-dependent tumor growth inhibition | [5] | |
| 30 mg/kg, once daily | Dose-dependent tumor growth inhibition | [5] | |
| 100 mg/kg, once daily | Substantial tumor growth inhibition | [5] |
This compound, TNG908, and AMG-193 all demonstrate robust, dose-dependent antitumor activity in the HCT116 MTAP-deleted xenograft model. It is important to note that direct comparison of TGI percentages is challenging due to variations in experimental duration and specific readout metrics across studies. However, all three compounds show significant efficacy at well-tolerated doses.
Pharmacodynamic Response: On-Target Engagement
A key pharmacodynamic biomarker for PRMT5 inhibition is the reduction of symmetric dimethylarginine (sDMA) levels on substrate proteins. In vivo studies consistently show that MTA-cooperative inhibitors lead to a profound and selective decrease in sDMA in MTAP-deleted tumors.
| Inhibitor | Model System | Key Pharmacodynamic Finding | Reference |
| This compound (MRTX-1719) | HCT116 MTAP-deleted xenografts | Near-complete reduction of sDMA selectively in MTAP-deleted tumors. | [2] |
| TNG908 | HCT116 MTAP-isogenic xenografts | Dose-dependent and selective reduction of a single sDMA-modified substrate in MTAP-null tumors. | [3][6] |
| AMG-193 | HCT116 MTAP-isogenic xenografts | Substantial and selective inhibition of sDMA in MTAP-deleted tumors at all doses tested. | [5][7] |
Pharmacokinetic Profiles in Mice
The oral bioavailability and pharmacokinetic properties of these inhibitors are crucial for their clinical translation. The following table summarizes key pharmacokinetic parameters in mice.
| Inhibitor | Dose (Oral) | Bioavailability (F%) | Half-life (t½) | Reference | |---|---|---|---| | This compound (MRTX-1719) | Not explicitly stated for F% | Not explicitly stated | Not explicitly stated in provided abstracts |[8] | | TNG908 | 10 mg/kg | Not explicitly stated | ~2 hours (rat) |[4][9] | | AMG-193 | 5 mg/kg | 77% | 1.6 hours |[10] |
AMG-193 demonstrates good oral bioavailability in mice. While specific bioavailability data for Navlimetostat and TNG908 in mice were not found in the provided search results, their demonstrated in vivo efficacy via oral administration suggests adequate systemic exposure.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for in vivo xenograft studies and pharmacodynamic analysis.
In Vivo Xenograft Tumor Model
-
Cell Culture: HCT116 MTAP-deleted human colorectal carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 HCT116 MTAP-deleted cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers using the formula: (Length x Width^2)/2.
-
Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, mice are randomized into vehicle and treatment groups.
-
Drug Administration: Inhibitors are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally at the specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis.
Pharmacodynamic (sDMA) Western Blot Analysis
-
Tumor Lysate Preparation: Harvested tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each tumor lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (sDMA). A loading control antibody (e.g., β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative levels of sDMA, normalized to the loading control.
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: PRMT5 signaling in MTAP wild-type versus MTAP-deleted cancer cells.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
This compound and other MTA-cooperative PRMT5 inhibitors such as TNG908 and AMG-193 represent a promising new class of targeted therapies for MTAP-deleted cancers. Preclinical in vivo data consistently demonstrate their ability to selectively inhibit tumor growth and modulate the PRMT5 pathway in this genetically defined patient population. While direct comparative efficacy studies are needed for a definitive ranking, the available data suggest that all three compounds are highly active. The choice of inhibitor for further development and clinical investigation will likely depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in various preclinical models and ultimately, in human clinical trials. This guide provides a foundational comparison to aid researchers in this critical evaluation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tangotx.com [tangotx.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
Safety Operating Guide
Hazard Profile and Safety Considerations
(S)-Navlimetostat is a potent inhibitor of the PRMT5/MTA complex.[1][2][3] Although a specific Safety Data Sheet (SDS) for this compound is not publicly accessible, an SDS for a related compound indicates potential hazards that should be considered as a precautionary measure. These include being harmful if swallowed, causing serious eye damage, and being harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times when handling this compound.
| Hazard Classification | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Serious Eye Damage (Category 1) | Causes serious eye damage. |
| Acute Aquatic Hazard (Category 3) | Harmful to aquatic life. |
Step-by-Step Disposal Protocol
The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for chemical waste disposal.
-
Segregation of Waste:
-
Do not mix this compound waste with biohazardous or radioactive waste unless explicitly permitted by your institution's protocols.[4]
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
-
Decontamination of Labware:
-
All glassware, containers, and equipment that have come into contact with this compound should be decontaminated.
-
Rinse contaminated items with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as chemical waste.
-
After the initial solvent rinse, wash with soap and water.
-
-
Disposal of Unused or Expired Compound:
-
Preferred Method: Licensed Waste Disposal Vendor. The most responsible method for disposing of unused or expired this compound is to transfer it to a licensed hazardous waste disposal company. This ensures the compound is handled and destroyed in an environmentally sound manner.
-
Alternative Method (if permitted by your institution): If a licensed vendor is not accessible, and for very small quantities, the following procedure may be considered, but only after consulting with your EHS department:
-
Mix the this compound with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[5][6] This should be done in a designated fume hood.
-
Place the mixture in a sealed, properly labeled container. The label should clearly state "this compound waste" and include the appropriate hazard symbols.
-
Dispose of the sealed container in the designated chemical waste stream as directed by your institution.
-
-
-
Disposal of Contaminated Materials:
-
PPE (gloves, lab coats) and other solid materials (e.g., absorbent pads, weigh boats) contaminated with this compound should be collected in a dedicated, sealed plastic bag or container.
-
Label the container as "this compound contaminated debris" and dispose of it through your institution's chemical waste program.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. [6] The potential harm to aquatic life necessitates stringent adherence to proper disposal protocols.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes decision-making based on institutional guidelines and the nature of the waste.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines and prioritizing consultation with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound.
References
(S)-Navlimetostat, a potent and selective inhibitor of the PRMT5/MTA complex, requires stringent handling procedures to ensure the safety of laboratory personnel. [1][2][3][4] As a compound with significant biological activity, minimizing exposure is paramount. This guide provides essential information on the necessary personal protective equipment (PPE), operational plans for safe handling, and disposal protocols for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for Navlimetostat and its potent nature necessitates treating it as a hazardous substance. The primary risks associated with handling potent pharmaceutical compounds like this compound include inhalation of airborne particles, skin contact, and eye exposure. A thorough risk assessment should be conducted before any handling activities to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. The level of protection should be determined by a site-specific risk assessment that considers the quantity of the compound being handled, the type of procedure, and the potential for aerosol generation.
| Activity | Required Personal Protective Equipment |
| Weighing and Dispensing (Powder) | - Primary Containment: Ventilated Balance Enclosure (VBE) or Glove Box- Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with appropriate cartridges[5][6]- Hand Protection: Double Nitrile Gloves- Body Protection: Disposable Gown with knit cuffs, closing in the back[7]- Eye Protection: Safety Goggles or Face Shield[7] |
| Solution Preparation | - Primary Containment: Chemical Fume Hood- Respiratory Protection: N95 Respirator (or higher, based on risk assessment)[7]- Hand Protection: Double Nitrile Gloves- Body Protection: Disposable Gown or Lab Coat- Eye Protection: Safety Glasses with side shields or Goggles |
| In Vitro / In Vivo Dosing | - Primary Containment: Biosafety Cabinet (for cell-based assays) or appropriate ventilated enclosure- Respiratory Protection: N95 Respirator (as determined by risk assessment)- Hand Protection: Double Nitrile Gloves- Body Protection: Disposable Gown or Lab Coat- Eye Protection: Safety Glasses with side shields or Goggles |
| Waste Disposal | - Respiratory Protection: N95 Respirator (as determined by risk assessment)- Hand Protection: Heavy-duty Nitrile or Neoprene Gloves- Body Protection: Disposable Gown or Lab Coat- Eye Protection: Safety Goggles or Face Shield |
Operational and Disposal Plans
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Personnel unpacking shipments of this compound should wear appropriate PPE, including a respirator, in case of a compromised container.[7]
Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the supplier's recommendations for storage temperature, which is typically at -20°C for long-term storage.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Containment: All handling of powdered this compound should be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize the risk of inhalation.
-
Weighing: Use a dedicated set of utensils for weighing. "Weigh-in-place" techniques are recommended to avoid transferring the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable cleaning agent.
Spill Management:
-
In the event of a spill, evacuate the area immediately and restrict access.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material.
-
Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.[8]
Visual Guidance
The following diagrams illustrate the recommended workflow for handling potent compounds and the decision-making process for selecting appropriate PPE.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. aiha.org [aiha.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
